2,7-Dimethoxyacridin-9(10H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYXJSQZFOQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,7-Dimethoxyacridin-9(10H)-one
CAS Number: 120809-05-4
This technical guide provides a comprehensive overview of 2,7-Dimethoxyacridin-9(10H)-one, a heterocyclic compound that serves as a crucial intermediate in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and its role as a scaffold for biologically active molecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 120809-05-4[1] |
| Molecular Formula | C₁₅H₁₃NO₃[1] |
| Molecular Weight | 255.27 g/mol [1] |
| Alternate Name | 2,7-Dimethoxy-9-acridinone[1] |
Synthesis of this compound
The synthesis of the acridone core, such as that in this compound, is commonly achieved through a two-step process involving an Ullmann condensation followed by cyclization. A representative synthetic pathway is detailed below.
Experimental Protocol: Synthesis via Ullmann Condensation and Cyclization
This protocol is adapted from the synthesis of structurally similar acridone derivatives.
Step 1: Ullmann Condensation to form N-(4-methoxyphenyl)-5-methoxy-anthranilic acid
-
A mixture of 2-chloro-5-methoxybenzoic acid, 4-methoxyaniline, anhydrous potassium carbonate, and a catalytic amount of copper (II) oxide is prepared in a round-bottomed flask.
-
The mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the excess aniline is removed by steam distillation.
-
The remaining aqueous solution containing the potassium salt of the N-phenylanthranilic acid is treated with activated charcoal and filtered while hot.
-
The filtrate is then acidified with a dilute solution of hydrochloric acid to precipitate the N-(4-methoxyphenyl)-5-methoxy-anthranilic acid.
-
The precipitate is filtered, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.
Step 2: Cyclization to form this compound
-
The N-(4-methoxyphenyl)-5-methoxy-anthranilic acid obtained from Step 1 is mixed with a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid in a flask.
-
The mixture is heated on a steam bath for several hours. The formation of the yellow-colored acridone indicates the progress of the reaction.
-
Upon completion, the reaction mixture is carefully poured into ice-cold water, leading to the precipitation of the crude this compound.
-
The precipitate is filtered, washed with a dilute sodium carbonate solution to remove any unreacted acid, and then with water until the washings are neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent like acetic acid or by sublimation to yield the pure this compound.
A variation of this synthesis can be performed using microwave irradiation in the presence of a Lewis acid catalyst like zinc chloride, which has been shown to significantly reduce reaction times.[2]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Data
| Spectroscopic Data for 2-Methoxy-9-acridone | |
| **IR (KBr, cm⁻¹) ** | 1635 (>C=O), 3700-3720 (N-H) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.90 (s, 3H, -OCH₃), 7.27-8.39 (m, 7H, Ar-H), 11.65 (s, 1H, NH) |
| Mass (m/z) | 275 |
| Data is for 2-Methoxy-9-acridone and is provided as a reference.[2] |
Biological Activity as a Scaffold for Kinase Inhibitors
This compound is a key structural motif in the development of inhibitors for several kinases, most notably Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[3][4] These kinases are implicated in various cellular processes, and their dysregulation is linked to diseases such as cancer.
Derivatives of the 2,7-dimethoxyacridone scaffold have demonstrated potent inhibitory activity against these kinases. The methoxy groups at the 2 and 7 positions have been shown to be important for activity against DYRK2.[3]
Quantitative Data: Inhibitory Activity of Acridine Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |
| Acridine Analog 33 | Haspin | < 60 | 180-fold over DYRK2 |
| Acridine Analog 41 | DYRK2 | < 400 | 5.4-fold over Haspin |
| Data from a structure-activity relationship study of acridine analogs.[3][4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of acridone derivatives against Haspin or DYRK2.
-
Reagents and Materials:
-
Purified recombinant Haspin or DYRK2 enzyme.
-
Substrate peptide (e.g., histone H3 for Haspin).
-
[γ-³²P]ATP or a suitable fluorescent ATP analog.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).
-
Test compounds (acridone derivatives) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid) for radioactive assays, or a suitable detection system for non-radioactive assays.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
Derivatives of this compound exert their biological effects by inhibiting key signaling pathways regulated by Haspin and DYRK2.
Haspin Kinase Pathway: Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. Inhibition of Haspin by acridone derivatives disrupts this process, leading to mitotic arrest and potentially apoptosis in proliferating cells, making it an attractive target in oncology.[3]
DYRK2 Signaling Pathway: DYRK2 is a multifaceted kinase involved in the regulation of cell cycle progression, apoptosis, and proteostasis.[3][5] One of its key roles is in the cellular stress response, where it promotes the stability and activity of the transcription factor HSF1 and enhances the activity of the 26S proteasome.[5] By phosphorylating these targets, DYRK2 helps cancer cells manage proteotoxic stress. Inhibition of DYRK2 by acridone derivatives can disrupt this protective mechanism, leading to an accumulation of misfolded proteins and inducing apoptosis.[5]
DYRK2-Mediated Proteostasis Regulation and Inhibition
Caption: Inhibition of DYRK2 by acridone derivatives disrupts proteostasis.
Conclusion
This compound is a valuable chemical entity in medicinal chemistry, primarily serving as a foundational structure for the synthesis of potent inhibitors of Haspin and DYRK2 kinases. Its synthesis is achievable through established organic chemistry reactions. The biological activity of its derivatives highlights the importance of the acridone scaffold in targeting key cellular signaling pathways involved in cell proliferation and survival. Further investigation and modification of this core structure hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology.
References
A Technical Guide to the Molecular Structure and Applications of 2,7-Dimethoxyacridin-9(10H)-one
Abstract: This document provides a comprehensive technical overview of 2,7-Dimethoxyacridin-9(10H)-one, a heterocyclic compound belonging to the acridone class. Acridone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide details the molecular structure, physicochemical properties, and a proposed synthetic route for this compound. Primarily, this compound serves as a crucial synthetic intermediate for developing potent and selective kinase inhibitors, particularly targeting Haspin and DYRK2, which are implicated in cell cycle regulation and cancer progression. Detailed experimental protocols for its synthesis and for in vitro kinase inhibition assays are provided, alongside diagrams of relevant signaling pathways to support researchers, scientists, and drug development professionals in their work.
Molecular Structure and Properties
This compound is a tricyclic aromatic compound featuring a central acridone core with two methoxy functional groups substituted at the C2 and C7 positions. The acridone structure is fundamental to a variety of biologically active molecules.
Chemical Identity
The key identifiers and structural information for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2,7-Dimethoxy-9-acridinone, 2,7-dimethoxy-9(10H)-acridinone | [1][2] |
| CAS Number | 120809-05-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |
| Molecular Weight | 255.27 g/mol | [1][2][3] |
| SMILES | COc1cc2c(cc1)NC1=CC(OC)=CC=C1C2=O | |
| InChI Key | IBEGAUGEWHXHQH-UHFFFAOYSA-N (for 2,7-dimethyl analog) |
Physicochemical Properties
The physical and chemical properties of the compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Appearance | Data not available (likely a solid) | [2] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | |
| Storage | 2-8°C, Refrigerator | [2] |
| Shipping | Ambient | [2] |
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for derivatization and novel compound development. A common approach to synthesizing substituted acridones is through the Ullmann condensation followed by cyclization, or by modification of the parent acridone ring. A plausible two-step synthesis starting from commercially available 9(10H)-acridone is outlined below.
Proposed Synthetic Workflow
The proposed synthesis involves an initial bromination of the acridone core at the electron-rich 2 and 7 positions, followed by a nucleophilic aromatic substitution with methoxide to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis (Proposed)
Step 1: Synthesis of 2,7-Dibromo-9(10H)-acridone
This protocol is adapted from a known procedure for the bromination of acridone.
-
Reaction Setup: Dissolve 9(10H)-acridone (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (3 equivalents) to the solution.
-
Bromination: Under an inert atmosphere (e.g., nitrogen), slowly add bromine (Br₂) (2.5 equivalents) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any unreacted bromine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent like methanol to yield pure 2,7-Dibromo-9(10H)-acridone.
Step 2: Synthesis of this compound
This step involves a copper-catalyzed nucleophilic substitution (Ullmann-type reaction).
-
Reaction Setup: To a solution of 2,7-Dibromo-9(10H)-acridone (1 equivalent) in dimethylformamide (DMF), add sodium methoxide (NaOMe) (2.5-3 equivalents) and a catalytic amount of copper(I) iodide (CuI).
-
Reaction: Heat the mixture at 100-120°C and stir under an inert atmosphere until TLC indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Protocols
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure, paying attention to the characteristic shifts of the aromatic protons and the methoxy groups.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula (C₁₅H₁₃NO₃).
-
Infrared (IR) Spectroscopy: Analyze the compound to identify key functional groups, such as the C=O stretch of the ketone (~1635 cm⁻¹) and the C-O stretches of the methoxy groups.
Applications in Drug Development
This compound is a valuable building block for synthesizing more complex acridine-based molecules with therapeutic potential. Its primary documented application is as an intermediate in the creation of inhibitors for specific protein kinases involved in cancer.[2]
Target Pathways: Haspin and DYRK2 Kinases
Derivatives of this compound have been developed as inhibitors of Haspin and DYRK2 kinases.[2]
Haspin Kinase: Haspin is a serine/threonine kinase that plays an essential role in mitosis.[5][6] It specifically phosphorylates Histone H3 at threonine 3 (H3T3ph).[7] This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase, ensuring its correct localization to the centromeres for proper chromosome alignment and segregation.[7][8] Inhibition of Haspin disrupts this process, leading to mitotic arrest and cell death, making it an attractive target for cancer therapy.[7][9]
Caption: The role of Haspin kinase in mitosis and its inhibition.
DYRK2 Kinase: Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a versatile kinase implicated in numerous cellular processes, including cell cycle control, apoptosis, and DNA damage response.[10][11] It can act as both a tumor suppressor and a pro-tumorigenic factor depending on the cellular context.[12][13] For example, DYRK2 can phosphorylate and regulate the stability of key transcription factors like c-Jun and c-Myc, as well as the tumor suppressor p53.[13][14] Its complex roles make it a nuanced but important target in cancer research.
Caption: Regulatory functions of the DYRK2 kinase on various cellular substrates.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potency of inhibitors derived from this compound, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is commonly used. This assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[15][16]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Dilute the kinase (e.g., recombinant Haspin) and its specific substrate (e.g., a peptide corresponding to the N-terminus of Histone H3) to desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration near the Kₘ for the target kinase.
-
Prepare serial dilutions of the test inhibitor compound in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1-2 µL of the diluted inhibitor solution (or DMSO for control).
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 1-2 µL of the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.[16]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a structurally important member of the acridone family. While not extensively studied for its own biological effects, its role as a key intermediate for the synthesis of targeted kinase inhibitors is well-documented. Its utility in generating potent inhibitors of Haspin and DYRK2 underscores the value of the acridone scaffold in developing novel therapeutics, particularly in the field of oncology. The synthetic and experimental protocols detailed in this guide provide a framework for researchers to further explore and utilize this versatile compound in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,7-dimethoxyacridin-9(10H)one | CAS#:120809-05-4 | Chemsrc [chemsrc.com]
- 4. 120809-05-4|this compound|BLD Pharm [bldpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 8. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. uniprot.org [uniprot.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
An In-Depth Technical Guide to the Synthesis of 2,7-Dimethoxyacridin-9(10H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethoxyacridin-9(10H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a well-established two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway for clarity.
Core Synthesis Pathway
The principal route for the synthesis of this compound involves two key transformations:
-
Ullmann Condensation: This step involves the copper-catalyzed coupling of 2-amino-4-methoxybenzoic acid with a suitable para-substituted methoxyaryl halide, typically 1-iodo-4-methoxybenzene or 1-bromo-4-methoxybenzene, or with p-anisidine. This reaction forms the intermediate, N-(4-methoxyphenyl)-4-methoxyanthranilic acid. The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds.[1]
-
Acid-Catalyzed Cyclization: The N-phenylanthranilic acid intermediate is then subjected to intramolecular cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the tricyclic acridone scaffold.
The overall synthetic scheme is depicted below:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 2-(4-Methoxyanilino)-4-methoxybenzoic Acid (Ullmann Condensation)
This procedure is adapted from general methods for Ullmann condensations.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
p-Anisidine
-
Copper (I) iodide (CuI) or Copper powder
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxybenzoic acid (1 equivalent), p-anisidine (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper (I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound (Cyclization)
This procedure is based on typical acid-catalyzed cyclizations of N-phenylanthranilic acids.
Materials:
-
2-(4-Methoxyanilino)-4-methoxybenzoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Place the dried 2-(4-methoxyanilino)-4-methoxybenzoic acid in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude this compound.
-
Filter the solid, wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with water until the washings are neutral.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid or by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 168-171 | Off-white to beige powder |
| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | White to brownish solid |
| 2-(4-Methoxyanilino)-4-methoxybenzoic acid | C₁₅H₁₅NO₄ | 273.28 | Not available | Solid |
| This compound | C₁₅H₁₃NO₃ | 255.27 | >300 | Yellow solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), 8.0-7.0 (m, 6H, Ar-H), ~3.9 (s, 6H, 2 x OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~177 (C=O), ~160-110 (Ar-C), ~56 (OCH₃) |
| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1630 (C=O stretching), ~1600, 1500 (C=C aromatic stretching), ~1250 (C-O stretching) |
| Mass Spectrometry | m/z: 255 [M]⁺ |
Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows:
Figure 2: Detailed experimental workflow for the synthesis of this compound.
References
The Discovery and Biological Evaluation of Dimethoxyacridinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. Among these, dimethoxyacridinone compounds have emerged as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of dimethoxyacridinone derivatives, with a focus on their potential as anticancer and antiparasitic agents. We present a compilation of quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of their proposed mechanisms of action to facilitate further research and drug development in this area.
Introduction
The acridinone core, a tricyclic aromatic system, has been a fruitful source of compounds with a wide range of pharmacological properties, including anticancer, antiviral, and antiparasitic activities.[1] The mechanism of action for many acridinone derivatives is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, thereby disrupting essential cellular processes.[2] The substitution pattern on the acridinone scaffold plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. Specifically, the introduction of methoxy groups has been explored to enhance potency and selectivity. This guide focuses on dimethoxyacridinone derivatives, highlighting their discovery and preclinical evaluation.
Synthesis of Dimethoxyacridinone Derivatives
The synthesis of the 1,4-dimethoxy-9(10H)-acridinone scaffold is most commonly achieved through a multi-step process, often culminating in an Ullmann condensation reaction. This classical organocopper reaction is pivotal for the formation of the central acridinone ring system.
General Synthetic Workflow
The logical workflow for the synthesis of the dimethoxyacridinone core typically involves the coupling of an appropriately substituted anthranilic acid with a dimethoxy-substituted aromatic partner, followed by cyclization.
Caption: General workflow for the synthesis of the dimethoxyacridinone core.
Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives
This protocol is a general representation of the Ullmann condensation, a key step in the synthesis of the acridinone scaffold.
Materials:
-
Substituted 2-chlorobenzoic acid
-
Substituted aniline (e.g., dimethoxyaniline)
-
Anhydrous potassium carbonate
-
Copper (II) oxide
-
Solvent (e.g., DMF)
Procedure:
-
A mixture of the substituted aniline (0.06 M), o-chlorobenzoic acid (0.06 M), anhydrous potassium carbonate (0.06 M), and copper (II) oxide (3 g) is prepared in a round-bottomed flask fitted with an air condenser.[3]
-
The mixture is refluxed for 4-5 hours.[3]
-
After cooling, the reaction mixture is diluted with water and filtered.
-
The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the N-phenylanthranilic acid derivative.[3]
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).[3]
Biological Activities of Dimethoxyacridinone Compounds
Dimethoxyacridinone derivatives have demonstrated significant potential in two primary therapeutic areas: as antiparasitic agents, particularly against Trypanosoma cruzi, and as anticancer agents.
Trypanocidal Activity
New acridinone derivatives with hydroxy and methoxy substitutions at the 1 and 4 positions have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1] The trypanocidal activity of these compounds is believed to be linked to their ability to intercalate into the DNA of the parasite.[1]
Anticancer Activity
The anticancer properties of dimethoxyacridinone derivatives are primarily attributed to their interaction with DNA, leading to the disruption of DNA replication and transcription in rapidly proliferating cancer cells.
Quantitative Data on Biological Activities
Table 1: DNA Binding of 2,4-Dimethoxyacridone Derivatives
| Compound ID | Substituent on Acridone Core | DNA Binding (%) |
| 2 | - | 81.95 |
| 3 | - | 88.77 |
| 4 | - | 76.59 |
| 5 | - | 66.94 |
| 6 | - | 76.37 |
| 7 | - | 90.26 |
| 8 | - | 80.93 |
| 9 | - | 87.12 |
| 10 | - | 75.54 |
| 11 | - | 85.99 |
| 12 | Butyl pyrazole side chain | 90.78 |
| 13 | - | 88.85 |
| (Data sourced from a study on 2,4-dimethoxy acridones as cytotoxic agents) |
Mechanism of Action
The primary mechanism of action for acridinone derivatives is their ability to function as DNA intercalating agents. The planar tricyclic ring system of the acridinone core allows it to insert between the base pairs of the DNA double helix. This interaction leads to a distortion of the DNA structure, which can interfere with the binding of DNA-processing enzymes and ultimately inhibit DNA replication and transcription.
Proposed Mechanism of Action Workflow
The following diagram illustrates the proposed logical flow of events following the introduction of a dimethoxyacridinone compound into a biological system, leading to its therapeutic effect.
Caption: Logical workflow of the proposed mechanism of action for dimethoxyacridinone compounds.
Key Experimental Protocols
In Vitro Trypanocidal Activity Assay
This protocol provides a general framework for assessing the in vitro activity of compounds against Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
T. cruzi epimastigotes are cultured in LIT medium at 28°C.
-
Parasites in the logarithmic growth phase are harvested and their concentration is adjusted.
-
The parasite suspension is added to the wells of a 96-well plate.
-
The test compounds are serially diluted and added to the wells. A positive control (e.g., benznidazole) and a negative control (solvent only) are included.
-
The plates are incubated at 28°C for a defined period (e.g., 72 hours).
-
Parasite viability can be assessed by various methods, such as direct counting using a hemocytometer, or by using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin-based assays).
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with solvent only.
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
Dimethoxyacridinone compounds have demonstrated promising biological activities, particularly as trypanocidal and anticancer agents. Their primary mechanism of action appears to be through DNA intercalation, a well-established strategy for targeting rapidly dividing cells. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field.
Future research should focus on several key areas:
-
Synthesis of diverse libraries: The synthesis and screening of a wider range of dimethoxyacridinone analogues will be crucial for establishing robust structure-activity relationships (SAR).
-
Mechanism of action studies: While DNA intercalation is a primary mechanism, further studies are needed to investigate other potential targets, such as topoisomerases, and to explore the involvement of specific cell signaling pathways.
-
In vivo evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination therapies: Investigating the synergistic effects of dimethoxyacridinone compounds with existing anticancer or antiparasitic drugs could lead to more effective treatment regimens.
By addressing these areas, the full therapeutic potential of this interesting class of compounds can be realized, potentially leading to the development of new and effective drugs for the treatment of cancer and neglected tropical diseases.
References
Spectroscopic Profile of 2,7-Dimethoxyacridin-9(10H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable heterocyclic compound, 2,7-Dimethoxyacridin-9(10H)-one. Acridone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. A thorough understanding of their spectroscopic characteristics is fundamental for their identification, characterization, and further development.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 120809-05-4 Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.7 | s | 1H | N-H |
| ~ 8.2 | d | 2H | H-4, H-5 |
| ~ 7.2 | dd | 2H | H-3, H-6 |
| ~ 6.9 | d | 2H | H-1, H-8 |
| ~ 3.9 | s | 6H | 2 x -OCH₃ |
Note: Predicted values are based on the analysis of similar acridone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 177 | C-9 (C=O) |
| ~ 160 | C-2, C-7 |
| ~ 142 | C-10a, C-11a |
| ~ 126 | C-4, C-5 |
| ~ 121 | C-4a, C-8a |
| ~ 115 | C-3, C-6 |
| ~ 105 | C-1, C-8 |
| ~ 55 | -OCH₃ |
Note: Predicted values are based on the analysis of similar acridone structures.
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 255 | High | [M]⁺ |
| 240 | Moderate | [M - CH₃]⁺ |
| 212 | Moderate | [M - CH₃ - CO]⁺ |
Note: The fragmentation pattern of acridones is highly dependent on the nature and position of substituents. The loss of a methyl group followed by carbon monoxide is a common fragmentation pathway for methoxy-substituted acridones.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 1635 | Strong | C=O Stretch (Amide I) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~ 1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Acetonitrile | ~364, ~395 | Data not available |
| Chloroform | ~380, ~400 | Data not available |
Note: Acridone derivatives typically exhibit strong absorption in the UV-A and near-visible regions, corresponding to π-π transitions within the aromatic system. The exact absorption maxima and molar absorptivity are solvent-dependent.*
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of acridone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
The solution should be clear and free of any particulate matter.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
NMR Spectroscopy Workflow
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct insertion probe or gas chromatography inlet.
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structure. Common fragments for methoxy-substituted acridones include the loss of a methyl radical (-15 Da) and subsequent loss of carbon monoxide (-28 Da).
MS Fragmentation Pathway
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretch, and aromatic C=C stretches.
UV-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, methanol, or chloroform) of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
2. Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-800 nm.
-
Blank: Use the same solvent as used for the sample solution to record a baseline.
-
Cuvette: Use a 1 cm path length quartz cuvette.
3. Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Signaling Pathways and Biological Context
Currently, there is no specific information available in the public domain regarding the direct involvement of this compound in specific signaling pathways. However, the broader class of acridone alkaloids is known to interact with various biological targets. Many acridone derivatives exert their anticancer effects through mechanisms such as:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the acridone core allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for managing DNA topology.
-
Kinase Inhibition: Acridones have been shown to inhibit various protein kinases that are often dysregulated in cancer cells, thereby disrupting cell signaling pathways involved in cell growth, proliferation, and survival.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
General Mechanisms of Action for Acridone Derivatives
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols will aid researchers in the positive identification and quality control of this compound, facilitating its further investigation in drug discovery and development programs.
Functionalization of the Acridone Core: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The acridone nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The planar tricyclic structure of acridone allows it to intercalate with DNA and inhibit key enzymes such as topoisomerases, making it a valuable pharmacophore in drug design and discovery.[3][4] This technical guide provides a comprehensive overview of the core functionalization strategies for the acridone scaffold, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Key Functionalization Strategies and Quantitative Data
The strategic modification of the acridone core is crucial for modulating its physicochemical properties and biological activity. Key functionalization reactions include N-alkylation, halogenation, and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as direct C-H activation.
N-Alkylation of the Acridone Core
N-alkylation at the 10-position of the acridone ring is a common strategy to enhance solubility and biological activity.[5] Various methods have been developed, including conventional heating and microwave-assisted synthesis, often employing a base and an alkylating agent.
| Entry | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | n-Bromopropane | K2CO3 | DMF | Reflux | - | [6] |
| 2 | n-Bromobutane | K2CO3 | DMF | Reflux | - | [6] |
| 3 | Benzyl bromide | K2CO3 | - | Microwave | 96 | [7] |
| 4 | Ethyl bromoacetate | NaH | DMF | - | - | [8] |
| 5 | Alkyl halides | NaOH/K2CO3 on Al2O3, TBAB | - | Microwave | 90-96 | [8] |
Halogenation of the Acridone Core
Halogenation of the acridone scaffold provides key intermediates for further functionalization through cross-coupling reactions. The regioselectivity of halogenation can be influenced by the reaction conditions.
| Entry | Halogenating Agent | Solvent/Catalyst | Major Isomer(s) | Yield (%) | Reference |
| 1 | Bromine | Concentrated H2SO4 | 4-Bromoacridone | - | [9] |
| 2 | Bromine | Glacial Acetic Acid | 2-Bromoacridone | - | [9] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents onto a halogenated acridone core.
| Entry | Acridone Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromo-13α-estrone derivative | Phenylboronic acid | Pd(OAc)2/X-Phos | KOt-Bu | Dioxane | High | [10] |
| 2 | 4-Bromoanisole | 2-Pyridylboronate | Pd2dba3 | KF | Dioxane | 74 | [11] |
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds, allowing for the synthesis of amino-acridone derivatives.
| Entry | Acridone Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Aryl Halide | Heterocyclic Amines | [Pd(allyl)Cl]2/t-BuXPhos | - | Toluene | up to 99 | [12] |
| 2 | β-Chloroacroleins | Lactams/Heteroarylamines | Pd(OAc)2/BINAP or Xantphos | Cs2CO3 | Toluene | 27-45 | [13] |
| 3 | Aryl Bromides | Anilines | Pd2(dba)3/XantPhos | Cs2CO3 | Toluene | 8-95 | [14] |
C-H Activation and Arylation
Direct C-H activation is an increasingly important strategy for the functionalization of the acridone core, offering a more atom-economical approach by avoiding the need for pre-halogenated substrates.
| Entry | Acridone Substrate | Coupling Partner | Catalyst/Oxidant | Solvent | Position(s) Functionalized | Yield (%) | Reference | |:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | N-(pyridin-2-yl)-9(10H)-acridinone | Potassium aryl/alkyltrifluoroborates | Pd(OAc)2 / p-benzoquinone | - | 4-position | 31-95 |[15] | | 2 | 10-(4-substituted-pyridin-2-yl)acridin-9(10H)-ones | Phenylboronic acid | Pd(TFA)2 / CuO, BQ | Toluene | 1-position | - |[16] | | 3 | Diarylamines | Co2(CO)8 (CO source) | PdCl2 / Cu(TFA)2·xH2O | - | Dual C-H carbonylation to form acridone | Good |[17] |
Experimental Protocols
This section provides detailed methodologies for key functionalization reactions of the acridone core.
General Procedure for N-Alkylation of Acridone under Microwave Irradiation
This protocol is adapted from a solvent-free microwave-assisted method.[8]
Materials:
-
Acridone
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Microwave reactor
Procedure:
-
In a microwave-transparent vessel, thoroughly mix acridone (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1 equivalent) to the solid mixture.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 3-5 minutes).[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add boiling water to the reaction mixture and stir.[11]
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
General Procedure for Bromination of Acridone
This protocol is based on the bromination of acridine in glacial acetic acid, which yields the 2-bromo derivative as the major product.[9]
Materials:
-
Acridone
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve acridone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the acridone solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product and purify by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-acridone
This protocol is a general representation based on standard Suzuki-Miyaura conditions.[10][11]
Materials:
-
Halo-acridone (e.g., 2-bromoacridone or 4-bromoacridone)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., X-Phos)
-
Base (e.g., KOt-Bu or K2CO3)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-acridone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).
-
Add the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halo-acridone
This protocol is a general representation based on standard Buchwald-Hartwig amination conditions.[13][14]
Materials:
-
Halo-acridone (e.g., 2-chloroacridone or 4-bromoacridone)
-
Amine
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs2CO3 or NaOt-Bu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the halo-acridone (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 2-10 mol%).
-
Add the base (1.5-2 equivalents).
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 equivalents).
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 100-120 °C) for the necessary duration.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amino-acridone derivative.
General Procedure for Palladium-Catalyzed Direct C-H Arylation of an Acridone Derivative
This protocol is based on a palladium-catalyzed C-H activation/arylation strategy.[15][16]
Materials:
-
N-directing group substituted acridone (e.g., N-(pyridin-2-yl)-9(10H)-acridinone)
-
Arylating agent (e.g., potassium aryltrifluoroborate or aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)2 or Pd(TFA)2)
-
Oxidant (e.g., p-benzoquinone or CuO)
-
Solvent (e.g., toluene or TFA)
Procedure:
-
In a reaction vessel, combine the N-substituted acridone (1 equivalent), arylating agent (1.5-2 equivalents), palladium catalyst (e.g., 5-10 mol%), and oxidant (2 equivalents).
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction to the required temperature (e.g., 110-140 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, remove the directing group under appropriate conditions to yield the functionalized acridone.
Signaling Pathways and Experimental Workflows
The biological activity of acridone derivatives is often attributed to their interaction with cellular macromolecules, leading to the modulation of critical signaling pathways. A primary mechanism of action for many anticancer acridones is the inhibition of topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.
Topoisomerase II Poisoning by Acridone Derivatives
Acridone derivatives can act as topoisomerase II poisons. They intercalate into the DNA and stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[1][18][19]
References
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical acridone-mediated direct arylation of (hetero)arenes with aryl diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. Phenanthridine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions [organic-chemistry.org]
- 18. pnas.org [pnas.org]
- 19. embopress.org [embopress.org]
Physical and chemical characteristics of dimethoxyacridinones
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethoxyacridinones
For Researchers, Scientists, and Drug Development Professionals
Dimethoxyacridinones are a subclass of acridinone compounds characterized by the presence of two methoxy groups on the acridinone core structure. Acridinones, in general, are a well-studied class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of dimethoxyacridinones, including their synthesis, analytical methods for their characterization, and their biological activities with a focus on their mechanism of action.
Physicochemical Characteristics
Quantitative data for specific dimethoxyacridinone isomers are not extensively reported in publicly available literature. However, the general physicochemical properties can be inferred from the parent acridinone molecule and the influence of the methoxy substituents.
Table 1: General Physicochemical Properties of Acridinone and the Expected Influence of Dimethoxy Substitution
| Property | 9(10H)-Acridinone | Expected Properties of Dimethoxyacridinones |
| Appearance | Yellow crystalline powder[3] | Likely to be yellow or orange crystalline solids. |
| Melting Point | >300 °C[4] | Expected to be high, likely over 250 °C, but may be lower than the parent acridinone depending on the substitution pattern and crystal packing. |
| Boiling Point | Not well-defined, sublimes | Expected to be high and likely to decompose before boiling under atmospheric pressure. |
| Solubility | Insoluble in water, benzene, chloroform, and ether; slightly soluble in ethanol, DMSO, and methanol.[4] | Solubility in non-polar solvents may increase slightly due to the methoxy groups. Solubility in polar aprotic solvents like DMSO is expected to be moderate. |
| pKa | Not well-established experimentally for the parent compound. | The acridinone nitrogen is weakly basic. The methoxy groups, being electron-donating, may slightly increase the basicity of the nitrogen atom.[5] |
Synthesis and Experimental Protocols
The synthesis of dimethoxyacridinones can be achieved through modifications of established methods for the synthesis of the acridinone core. The Ullmann condensation is a classical and versatile method for this purpose.[6][7][8]
Representative Synthetic Protocol: Ullmann Condensation
This protocol describes a general method for the synthesis of the acridinone scaffold, which can be adapted for dimethoxyacridinones by using appropriately substituted starting materials.
Reaction Scheme: The condensation of an appropriately substituted 2-chlorobenzoic acid with a substituted aniline, followed by cyclization.[9]
Experimental Protocol:
-
Condensation:
-
A mixture of the substituted o-chlorobenzoic acid (1 equivalent), the substituted aniline (1 equivalent), anhydrous potassium carbonate (1 equivalent), and a catalytic amount of copper oxide is refluxed in a suitable high-boiling solvent (e.g., N-methylpyrrolidone or dimethylformamide) for 4-5 hours.[10]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into water. The resulting precipitate of the N-phenylanthranilic acid derivative is filtered, washed with water, and dried.
-
-
Cyclization:
-
The dried N-phenylanthranilic acid derivative is heated in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid on a steam bath for several hours.[10]
-
The reaction mixture is then carefully poured onto ice, and the precipitated acridone is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[9]
-
Figure 1: Generalized workflow for the synthesis of dimethoxyacridinones via Ullmann condensation.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is employed for the characterization of dimethoxyacridinones.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of dimethoxyacridinones and for their quantification.[11][12]
Table 2: Representative HPLC Method for Acridone Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., phosphoric or formic acid) for peak shaping.[13] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV-Vis at a wavelength corresponding to an absorbance maximum of the acridinone chromophore (typically around 254 nm and 380-400 nm). Fluorescence detection can also be used for higher sensitivity.[11] |
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for dimethoxyacridinones.
Table 3: Expected Spectroscopic Data for Dimethoxyacridinones
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the acridinone core would appear in the downfield region (δ 7.0-8.5 ppm). The methoxy groups would show sharp singlets around δ 3.8-4.0 ppm. An NH proton, if present, would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the acridinone is expected around δ 175-185 ppm. The methoxy carbons would appear around δ 55-60 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the acridinone carbonyl group is expected around 1620-1640 cm⁻¹. C-O stretching vibrations for the methoxy groups would be observed in the 1250-1000 cm⁻¹ region. N-H stretching, if present, would be a broad band around 3200-3400 cm⁻¹. |
| UV-Vis Spectroscopy | The acridinone chromophore typically displays two main absorption bands: one in the UV region (around 250-270 nm) and another in the near-UV or visible region (around 380-400 nm). The exact λmax values would be influenced by the position of the methoxy groups. |
| Mass Spectrometry | The molecular ion peak (M+) should be readily observable. Fragmentation patterns would likely involve the loss of methyl groups (M-15), methoxy groups (M-31), and the carbonyl group (M-28). |
Biological Activity and Signaling Pathways
Acridinone derivatives are well-recognized for their potent anticancer properties.[14][15][16] The planar aromatic structure of the acridinone core allows these molecules to intercalate into DNA, which is a primary mechanism of their cytotoxic action.[4][17]
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
Dimethoxyacridinones, like other acridone derivatives, are believed to exert their anticancer effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar tricyclic ring system of the acridinone slides between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[17][18]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Acridinones can inhibit the activity of topoisomerases I and II.[4][17][19][20] By stabilizing the covalent complex between the topoisomerase and DNA, these compounds lead to the accumulation of DNA strand breaks, which are toxic to the cell.
Figure 2: Proposed mechanism of action for dimethoxyacridinones as anticancer agents.
Potential Involvement in Other Signaling Pathways
While DNA intercalation and topoisomerase inhibition are considered the primary mechanisms, studies on various acridone derivatives suggest potential interactions with other cellular signaling pathways. For instance, some acridone alkaloids have been shown to inhibit the ERK signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[3] However, direct evidence specifically linking dimethoxyacridinones to the ERK or other pathways like PI3K/Akt is currently limited and requires further investigation.
Conclusion
Dimethoxyacridinones represent a promising class of compounds for drug development, particularly in the field of oncology. This guide has summarized their core physical and chemical characteristics, provided representative experimental protocols for their synthesis and analysis, and detailed their primary mechanism of action. Further research is warranted to fully elucidate the structure-activity relationships of different dimethoxyacridinone isomers and to explore their interactions with various cellular signaling pathways. This will undoubtedly pave the way for the rational design of new and more effective acridinone-based therapeutic agents.
References
- 1. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relation… [ouci.dntb.gov.ua]
- 2. 1,4-Dimethoxy-9(10H)-acridinone derivatives. Synthesis, DNA binding studies and trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Separation of Acridine Orange on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Yield of Acridinone-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Acridinone and its derivatives represent a "privileged" class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their planar, stable structure not only serves as a pharmacophore for anticancer, antiviral, and antimalarial drugs but also forms the core of highly fluorescent molecules. This strong fluorescence is pivotal for their application as biological probes, enabling the visualization of cellular processes, and as emitters in advanced materials like Organic Light-Emitting Diodes (OLEDs).
A critical parameter governing the efficacy of a fluorophore is its fluorescence quantum yield (Φf). Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the fluorescence process's efficiency. A high quantum yield is often a prerequisite for applications requiring bright, sensitive probes. This guide provides an in-depth overview of the quantum yield of acridinone-based fluorophores, detailing quantitative data, experimental measurement protocols, and key mechanistic principles.
Factors Influencing Acridinone Quantum Yield
The quantum yield of an acridinone fluorophore is not an immutable property but is influenced by a combination of intrinsic molecular features and extrinsic environmental factors.
-
Molecular Structure: The rigidity of the acridinone core contributes to its inherently fluorescent nature. Substitutions at various positions on the tricyclic ring can dramatically alter the quantum yield. Electron-donating and electron-accepting groups can be introduced to create donor-acceptor systems, which can tune the emission wavelength and, in some cases, enhance the quantum yield. For instance, attaching phenoxazine donors to the acridinone core has produced molecules with exceptionally high quantum yields.[1]
-
Solvent Environment: The polarity and viscosity of the surrounding medium play a crucial role. Many acridinone derivatives exhibit charge-transfer characteristics in their excited state, making them sensitive to solvent polarity. For example, the quantum yield of an acridine-dicyanoisophorone-based probe was observed to increase from a mere 0.5% in low-polarity solvents to 35.6% in high-polarity environments.[2][3]
-
Aggregation Effects: While many fluorophores suffer from aggregation-caused quenching in aqueous media or the solid state, some acridinone derivatives are designed to exhibit Aggregation-Induced Emission (AIE). In these systems, the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation, a phenomenon attributed to the restriction of intramolecular motions in the aggregated state.[4][5] This property is particularly valuable for cell imaging.
-
Temperature and pH: As with most fluorophores, temperature can affect the rate of non-radiative decay pathways, thereby influencing the quantum yield. Furthermore, protonation or deprotonation of acidic or basic functional groups can alter the electronic structure and photophysical properties.[6]
Quantitative Data on Acridinone Fluorophores
The quantum yields of acridinone derivatives span a wide range, from less than 1% to nearly 100%, depending on their structure and environment. The following table summarizes reported values for several representative compounds.
| Acridinone Derivative | Solvent / Medium | Quantum Yield (Φf) | Notes |
| Unsubstituted Acridone | Acetonitrile | 0.41 | Used as a reference standard.[7] |
| Bisacridono-crown ether | Acetonitrile | 0.39 | [7] |
| Acridine-dicyanoisophorone probe | Toluene → Water | 0.005 → 0.356 | Highly sensitive to solvent polarity.[2][3] |
| Acridine-cyanofuranone probe | Toluene → Water | 0.0051 → 0.132 | Sensitive to solvent polarity.[3] |
| 4Ac35CzPy (TADF Emitter) | Doped Film | 0.651 | Thermally Activated Delayed Fluorescence.[8] |
| 4Ac25CzPy (TADF Emitter) | Doped Film | ~0.70 | Thermally Activated Delayed Fluorescence.[8] |
| PDAD-DMAC, PDAD-DPAC, PDAD-SFAC | Doped Films | 0.78 – 0.94 | Sky-blue Thermally Activated Delayed Fluorescence.[4][5] |
| 3,6-DPXZ-AD | Doped Film | 0.949 | High-efficiency yellow TADF emitter.[1] |
Experimental Protocol for Quantum Yield Determination
The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield of a test compound. It involves comparing the fluorescence properties of the unknown sample to a well-characterized standard with a known quantum yield.
For two dilute solutions (of the test sample and a standard) that have identical absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The working equation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
Selection of a Standard: Choose a suitable fluorescence standard. The standard should absorb and emit in a similar spectral region to the test compound to minimize wavelength-related instrumental errors. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives. For acridinones, another well-characterized acridinone derivative could also be used.[7]
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the test compound in the desired solvent(s). The solvents must be of spectroscopic grade.
-
From the stock solutions, prepare a series of dilutions for both the standard and the test compound.
-
The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is critical to avoid inner-filter effects where the sample reabsorbs its own emitted light.
-
-
Spectroscopic Measurements:
-
Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex).
-
Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same λex. The instrumental parameters (e.g., excitation and emission slit widths) must be kept identical for all measurements of the sample and standard.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad).
-
-
Calculation: Use the gradients for the sample and standard, along with their respective solvent refractive indices and the known quantum yield of the standard, to calculate the quantum yield of the test compound using the equation above.
Visualizing Acridinone Fluorophore Mechanisms
The utility of acridinone-based probes in drug development and cell biology stems from their responsive nature and their ability to interact with specific biological targets.
Acridinone derivatives can be designed as environment-sensitive probes. A fluorophore that is quenched in the aqueous cytosol may experience a change in its local environment upon entering a nonpolar lipid droplet or by aggregating within a lysosome. This can restrict intramolecular rotation and block non-radiative decay pathways, leading to a dramatic increase in fluorescence, a principle that underpins AIE-based probes.
The planar tricyclic structure of the acridinone core is ideally shaped to insert itself between the base pairs of a DNA double helix, a process known as intercalation. This interaction is a key mechanism for the anticancer activity of many acridone derivatives. This binding event often leads to significant changes in the fluorophore's photophysical properties, including its quantum yield and fluorescence lifetime, which can be used to monitor the drug-DNA interaction.
References
- 1. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,7-Dimethoxyacridin-9(10H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,7-Dimethoxyacridin-9(10H)-one, a key intermediate in the development of pharmacologically active compounds. The synthesis commences from 2-bromobenzoic acid and proceeds through a two-step sequence involving a copper-catalyzed Ullmann condensation followed by an acid-mediated cyclization.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the following key transformations:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 2-bromobenzoic acid and 4-methoxyaniline forms the intermediate N-(4-methoxyphenyl)anthranilic acid. This reaction, a variation of the Goldberg reaction, is a classic method for the formation of C-N bonds.[1][2][3]
-
Electrophilic Cyclization: The N-arylanthranilic acid intermediate undergoes an intramolecular cyclization in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to yield the target acridone scaffold.[3][4]
Experimental Protocols
Step 1: Synthesis of 2-(4-methoxyphenylamino)benzoic acid (Intermediate)
This procedure outlines the Ullmann condensation of 2-bromobenzoic acid with 4-methoxyaniline.
Materials:
-
2-bromobenzoic acid
-
4-methoxyaniline
-
Potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 4-methoxyaniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add copper (I) iodide (0.1 eq) and L-proline (0.2 eq) to the flask.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenylamino)benzoic acid.
-
Recrystallize the crude product from ethanol/water to afford the pure intermediate.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the acid-catalyzed cyclization of the intermediate to the final product.
Materials:
-
2-(4-methoxyphenylamino)benzoic acid
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
Place the 2-(4-methoxyphenylamino)benzoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (10 eq by weight) or concentrated sulfuric acid.
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate of the crude product will form.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(4-methoxyphenylamino)benzoic acid | C₁₄H₁₃NO₃ | 243.26 | 75-85 | 210-212 |
| This compound | C₁₅H₁₃NO₃ | 255.27[5] | 80-90 | >300[4] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
Application Notes and Protocols: Ullmann Condensation for Acridinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their planar tricyclic structure allows them to intercalate with DNA and inhibit key enzymes such as topoisomerase and telomerase, making them potent anticancer agents.[1][2] Furthermore, acridinone derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and antiparasitic properties.[1][3][4] The Ullmann condensation provides a classical and versatile method for the synthesis of the acridinone core, typically involving a two-step process: the copper-catalyzed N-arylation of an anthranilic acid derivative, followed by an acid-catalyzed intramolecular cyclization. This document provides detailed application notes and experimental protocols for the synthesis of acridinones via the Ullmann condensation.
Reaction Overview: The Ullmann Condensation Approach
The synthesis of the acridinone scaffold via the Ullmann condensation route is a well-established method. The overall process can be depicted as a two-stage synthesis:
-
Ullmann Condensation (N-Arylation): This step involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative to form an N-arylanthranilic acid. This reaction is a type of Goldberg reaction, a variation of the Ullmann condensation.[5]
-
Cyclization: The resulting N-arylanthranilic acid is then subjected to intramolecular Friedel-Crafts-type acylation, typically in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid, to yield the final acridinone structure.[6][7][8]
Data Presentation
The following tables summarize quantitative data from representative experimental protocols for the synthesis of N-phenylanthranilic acid and its subsequent cyclization to acridinone.
Table 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
| Reactant 1 (o-halobenzoic acid) | Reactant 2 (Aniline) | Catalyst | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 2-Bromobenzoic acid | Aniline | Copper bronze | K₂CO₃ | DMF | 4 | Reflux | 67.2 | [9] |
| o-Chlorobenzoic acid | Aniline | Copper oxide | K₂CO₃ | Aniline (solvent) | 2 | Reflux | 82-93 | [8] |
| o-Chlorobenzoic acid | Aniline | Copper powder | K₂CO₃ | Water (ultrasound) | 0.33 | N/A | 81 | [10][11] |
Table 2: Cyclization of N-Phenylanthranilic Acid to Acridinone
| Starting Material | Cyclization Agent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| N-Phenylanthranilic acid | Polyphosphoric acid | 1 | 110 | 87.6 | [7] |
| N-Phenylanthranilic acid | Sulfuric acid | 4 | 100 (water bath) | 88-93 (crude) | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from a procedure utilizing 2-bromobenzoic acid and aniline.[9]
Materials:
-
Aniline (0.95 mL, 10 mmol)
-
2-Bromobenzoic acid (2.01 g, 10 mmol)
-
Potassium carbonate (3.4 g, 25 mmol)
-
Copper bronze (0.256 g, 4 mmol)
-
N,N-Dimethylformamide (DMF) (40 mL)
-
Concentrated hydrochloric acid
-
Ice
-
Celite
Procedure:
-
To a round-bottom flask equipped with a condenser, add aniline, 2-bromobenzoic acid, potassium carbonate, copper bronze, and DMF.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
After cooling to room temperature, pour the solution over ice with stirring.
-
Filter the mixture through a pad of Celite.
-
Acidify the filtrate by dropwise addition of concentrated hydrochloric acid to achieve a pH of 4.
-
Collect the resulting precipitate by vacuum filtration to yield N-phenylanthranilic acid.
Protocol 2: Cyclization of N-Phenylanthranilic Acid to Acridinone
This protocol is adapted from a procedure utilizing polyphosphoric acid for cyclization.[7]
Materials:
-
N-Phenylanthranilic acid (0.913 g, 4.2 mmol)
-
Polyphosphoric acid (PPA)
-
Ice
Procedure:
-
In a beaker, add N-phenylanthranilic acid.
-
Add a sufficient amount of polyphosphoric acid to form a thin layer covering the solid.
-
Heat the mixture to 110°C with constant stirring for 1 hour.
-
After cooling, pour the reaction mixture over ice.
-
Collect the precipitate by vacuum filtration to yield 10H-Acridin-9-one (acridone).
Mandatory Visualizations
Ullmann Condensation for Acridinone Synthesis Workflow
Caption: Workflow for the two-step synthesis of acridinone via Ullmann condensation.
Acridinone's Role in Cancer Signaling Pathways
Acridinone derivatives exert their anticancer effects through multiple mechanisms of action, primarily by targeting DNA and essential cellular enzymes. Their planar structure allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, many acridinone analogues are potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[2] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis.
Some acridinone derivatives have also been shown to target other signaling pathways involved in cancer cell proliferation and survival. For instance, certain acridone alkaloids have been found to inhibit the ERK (extracellular signal-regulated kinase) pathway, which is a key component of the MAPK/ERK signaling cascade that promotes cell growth and survival.[12] Additionally, the expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can confer resistance to acridinone-based drugs by actively effluxing them from cancer cells.[13] Understanding these mechanisms is crucial for the rational design of novel acridinone derivatives with improved efficacy and for overcoming drug resistance.
Caption: Mechanisms of action of acridinone derivatives in cancer cells.
Concluding Remarks
The Ullmann condensation remains a cornerstone for the synthesis of acridinones, providing a reliable and adaptable route to this important class of compounds. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore novel acridinone derivatives. A thorough understanding of their mechanisms of action, including their interaction with DNA and various signaling pathways, is paramount for the development of next-generation therapeutics for cancer and other diseases. Modern variations of the Ullmann condensation, such as microwave-assisted synthesis and the use of novel ligand systems, may offer opportunities to improve reaction efficiency, reduce environmental impact, and broaden the scope of accessible acridinone analogues.[14][15]
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Acridone suppresses the proliferation of human breast cancer cells in vitro via ATP-binding cassette subfamily G member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
Application Notes and Protocols: Utilizing 2,7-Dimethoxyacridin-9(10H)-one in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridone derivatives have emerged as a significant class of compounds in kinase inhibitor discovery, targeting a variety of kinases implicated in oncogenesis and other proliferative disorders. While direct experimental data for 2,7-Dimethoxyacridin-9(10H)-one in kinase inhibition is limited in publicly available literature, its structural similarity to known kinase inhibitors and its role as an intermediate in the synthesis of potent acridine-based inhibitors suggest its potential as a valuable scaffold for kinase-targeted drug discovery. Notably, it serves as a precursor for analogs targeting Haspin and DYRK2 kinases, making it a compound of interest for screening against these and other related kinases.
These application notes provide a framework for researchers to explore the kinase inhibitory potential of this compound, with a focus on hypothetical screening against Haspin and DYRK2 kinases, as well as providing generalized protocols adaptable for other kinase targets.
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related acridone compounds, this compound is a candidate for inhibiting kinases such as Haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).
Haspin Kinase Signaling Pathway: Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromeres. Inhibition of Haspin disrupts this process, leading to mitotic defects and potential cell death in rapidly dividing cancer cells.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
DYRK2 Signaling Pathway: DYRK2 is a dual-specificity kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. It can act as both a tumor suppressor and an oncogene depending on the cellular context. For instance, DYRK2 can phosphorylate and regulate the stability of proteins like c-Myc and cyclin D1.
Caption: Simplified DYRK2 Signaling in Cell Cycle Regulation.
Data Presentation: Hypothetical Inhibitory Activity
The following tables present hypothetical data for the inhibitory activity of this compound against Haspin and DYRK2 kinases, which could be generated from the protocols described below.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (µM) | Assay Type |
| Haspin | 1.5 | ADP-Glo™ Kinase Assay |
| DYRK2 | 3.2 | ADP-Glo™ Kinase Assay |
| MARK4 | > 50 | ADP-Glo™ Kinase Assay |
| ERK1 | > 50 | ADP-Glo™ Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | EC₅₀ (µM) | Assay Type |
| HeLa | Mitotic Arrest | 5.8 | Cell Viability (MTT) |
| A549 | Apoptosis | 8.1 | Caspase-Glo® 3/7 Assay |
Experimental Protocols
The following are detailed protocols for performing kinase inhibition assays. These are generalized and should be optimized for specific laboratory conditions and equipment.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Materials:
-
Recombinant human Haspin or DYRK2 kinase
-
Appropriate kinase substrate (e.g., Histone H3 for Haspin)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (as a control) to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
First Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Second Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol can be used to verify direct target engagement of this compound with its putative kinase target within a cellular environment.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Materials:
-
Cell line expressing the target kinase (e.g., HeLa for Haspin)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
While this compound is a promising starting point for kinase inhibitor development, particularly for Haspin and DYRK2, the provided protocols are intended as a guide. It is imperative for researchers to perform their own validation and optimization. The exploration of this and similar acridone scaffolds could lead to the discovery of novel and potent kinase inhibitors for therapeutic applications.
Application Notes and Protocols for Haspin Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in mitosis.[1][2][3] It is responsible for the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during cell division.[4][5][6] This phosphorylation event creates a docking site for the chromosomal passenger complex, leading to the activation of Aurora B kinase at the centromere, which is essential for proper chromatid cohesion and segregation.[7][8] Given its critical role in cell cycle progression, Haspin has emerged as a promising target for the development of novel anti-cancer therapies.[2][9] These application notes provide detailed protocols for measuring Haspin kinase activity, which are essential for inhibitor screening and characterization.
Haspin Kinase Signaling Pathway
The signaling pathway involving Haspin is central to the regulation of mitosis. During prophase, Haspin phosphorylates Histone H3 at Threonine 3. This modification acts as a "histone mark" that is recognized by the BIR domain of Survivin, a component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes Aurora B kinase, INCENP, and Borealin, is then recruited to the centromeres. This localization is critical for the subsequent activation of Aurora B kinase, which in turn phosphorylates a multitude of substrates to ensure proper spindle assembly, kinetochore-microtubule attachments, and ultimately, accurate chromosome segregation.
Experimental Protocols for Haspin Kinase Activity Assays
Several assay formats can be utilized to measure Haspin kinase activity, each with its own advantages. The most common methods include radiometric assays, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and luminescence-based ADP detection assays.
General Assay Principle
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate by the kinase. The resulting phosphorylated substrate or the byproduct (ADP) is then detected.
Experimental Workflow
The general workflow for a Haspin kinase activity assay involves preparing the kinase reaction, incubating to allow for the enzymatic reaction to proceed, stopping the reaction, and then detecting the signal. This workflow is applicable to various detection methods with specific modifications for the detection step.
Protocol 1: ADP-Glo™ Luminescence-Based Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11][12] The assay involves two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[11]
Materials:
-
Recombinant Human Haspin Kinase (e.g., Promega, SignalChem)[10]
-
Histone H3 peptide substrate (e.g., a synthetic peptide derived from human histone H3, amino acids 1-21)[10][13]
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (potential inhibitors)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, Haspin kinase, and the Histone H3 peptide substrate.
-
Dispense the master mix into the wells of the assay plate.
-
Add the test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
-
Initiate the Kinase Reaction:
-
Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for Haspin if known.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time may need to be optimized based on the kinase activity.
-
-
Stop the Reaction and Deplete ATP:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce light.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Haspin kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: LanthaScreen™ TR-FRET Assay
This protocol is based on the LanthaScreen™ TR-FRET technology, which is a robust method for measuring kinase activity.[14][15] The assay measures the phosphorylation of a fluorescein-labeled substrate by a terbium-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated by Haspin, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.[14][16]
Materials:
-
Recombinant Human Haspin Kinase
-
Fluorescein-labeled Histone H3 peptide substrate
-
Terbium-labeled anti-phospho-H3T3ph antibody
-
ATP
-
TR-FRET Dilution Buffer
-
Test compounds
-
Low-volume, white or black 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare solutions of Haspin kinase, fluorescein-labeled substrate, and test compounds in the TR-FRET dilution buffer.
-
-
Set up the Kinase Reaction:
-
Add the test compounds, Haspin kinase, and fluorescein-labeled substrate to the wells of the assay plate.
-
Include controls for 0% and 100% FRET.
-
-
Initiate the Kinase Reaction:
-
Add ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Stop the Reaction and Add Detection Reagents:
-
Prepare a solution of terbium-labeled anti-phospho-H3T3ph antibody and EDTA (to stop the reaction) in the TR-FRET dilution buffer.
-
Add this detection mix to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Measure TR-FRET:
-
Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 490 nm).
-
Determine the percent inhibition based on the emission ratio of the test compounds compared to the controls.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Quantitative Data Summary
The following table provides a summary of typical concentrations and conditions for Haspin kinase activity assays. These values may require optimization depending on the specific reagents and instrumentation used.
| Parameter | ADP-Glo™ Assay | LanthaScreen™ TR-FRET Assay | Radiometric Assay |
| Haspin Kinase | 1-10 nM | 0.1-5 nM | 2-10 nM |
| Substrate (H3 peptide) | 0.1-1 µM | 0.2-0.5 µM | 0.2-1 µM |
| ATP | 10-100 µM (near Km) | 10-100 µM (near Km) | 10-50 µM ([γ-³³P]ATP)[17] |
| Incubation Time | 60 min | 60-90 min | 10-30 min[18] |
| Incubation Temperature | Room Temperature | Room Temperature | 30°C[18] |
| Detection Method | Luminescence | Time-Resolved FRET | Scintillation Counting |
Note on Radiometric Assays: While highly sensitive, radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP involve the handling of radioactive materials and require appropriate safety precautions and disposal procedures. The basic principle involves incubating the kinase, substrate, and radiolabeled ATP, followed by separation of the phosphorylated substrate from the free ATP (e.g., using phosphocellulose paper) and quantification of the incorporated radioactivity.[17][18]
Conclusion
The protocols and data presented provide a comprehensive guide for establishing and performing robust Haspin kinase activity assays. The choice of assay will depend on the specific research needs, available instrumentation, and throughput requirements. These assays are invaluable tools for the discovery and characterization of novel Haspin inhibitors, which hold therapeutic promise in oncology and other fields.
References
- 1. apexbt.com [apexbt.com]
- 2. xcessbio.com [xcessbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Co-crystal structures of the protein kinase haspin with bisubstrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin | Kinases | Tocris Bioscience [tocris.com]
- 9. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haspin Kinase Enzyme System [promega.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. Haspin Kinase Enzyme System [promega.sg]
- 14. bmglabtech.com [bmglabtech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of DYRK2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the CMGC group of protein kinases.[1][2] It plays a crucial role in a variety of cellular processes, including cell cycle control, apoptosis, DNA damage response, and proteasomal regulation.[3][4][5] DYRK2 is known to phosphorylate a range of substrates, including p53, c-Myc, c-Jun, and SNAIL, thereby influencing their activity and stability.[3][4][6] The diverse functions of DYRK2 have implicated it in the pathogenesis of several diseases, most notably cancer, where it can act as both a tumor suppressor and an oncogene depending on the cellular context.[1][3][7] This dual role makes DYRK2 an attractive, albeit complex, target for therapeutic intervention. The development of potent and selective DYRK2 inhibitors is a key objective in oncology drug discovery.
These application notes provide a comprehensive overview of a high-throughput screening (HTS) workflow designed to identify and characterize novel DYRK2 inhibitors. The protocols herein detail biochemical and cell-based assays for primary screening, hit validation, and selectivity profiling.
DYRK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving DYRK2, highlighting some of its key substrates and their downstream cellular functions.
Caption: Simplified DYRK2 signaling pathway.
Experimental Workflow for DYRK2 Inhibitor Screening
A typical workflow for identifying and validating DYRK2 inhibitors involves a multi-stage process, beginning with a broad primary screen and progressively narrowing down to the most promising candidates through a series of validation and characterization assays.
Caption: DYRK2 inhibitor screening workflow.
Data Presentation: Potency and Selectivity of Known DYRK2 Inhibitors
The following table summarizes the inhibitory activity of several known small molecule inhibitors against DYRK2 and other kinases to illustrate their potency and selectivity.
| Compound | DYRK2 IC50 (nM) | DYRK1A IC50 (nM) | DYRK3 IC50 (nM) | Haspin IC50 (nM) | MARK3 IC50 (nM) | Reference |
| LDN192960 | ~10-50 | >1000 | ~50 | ~50 | >1000 | [8] |
| C17 | 9 | >500 | 68 | 26 | 87 | [9] |
| Compound 43 | 0.6 | >1000 | >1000 | >1000 | >1000 | [10][11] |
| Curcumin | ~500 | >1000 | >1000 | >1000 | >1000 | [4] |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a TR-FRET-based assay to measure the phosphorylation of a substrate peptide by DYRK2.[12][13][14] The assay relies on a europium chelate-labeled anti-phosphoserine antibody (donor) and a ULight™-labeled peptide substrate (acceptor).
Materials:
-
Recombinant human DYRK2 enzyme
-
ULight™-DYRKtide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds in DMSO
-
Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute recombinant DYRK2 enzyme and ULight™-DYRKtide substrate in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for DYRK2.
-
For the negative control (no kinase activity), add 2.5 µL of kinase assay buffer without ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Add 5 µL of stop solution containing the europium-labeled antibody to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (europium) and 665 nm (ULight™).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biochemical Assay: ADP-Glo™ Kinase Assay
This protocol outlines a luminescent ADP-detecting assay to measure DYRK2 activity.[15] The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.
Materials:
-
Recombinant human DYRK2 enzyme
-
DYRK2 substrate (e.g., DYRKtide)
-
Kinase assay buffer
-
ATP solution
-
Test compounds in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low-volume white plates
-
Luminometer plate reader
Protocol:
-
Compound and Reagent Preparation: Prepare serial dilutions of test compounds as described in the TR-FRET protocol.
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO to the wells of a 384-well plate.
-
Add 2 µL of a mix containing DYRK2 enzyme and substrate in kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Add 2 µL of ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on the luminescence signal relative to controls and determine the IC50 values.
Cell-Based Assay: Western Blot for Phospho-Substrate
This protocol is used to confirm the on-target activity of DYRK2 inhibitors in a cellular context by measuring the phosphorylation of a known DYRK2 substrate, such as p53 at Serine 46, following DNA damage.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Doxorubicin)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p53 (Ser46), anti-total p53, anti-DYRK2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Plate U2OS cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DYRK2 inhibitor for 1-2 hours.
-
Induce DNA damage by adding Doxorubicin (e.g., 1 µM) and incubate for an additional 4-6 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-p53 signal to total p53 and the loading control (β-actin).
-
Determine the concentration-dependent effect of the inhibitor on p53 Ser46 phosphorylation.
-
Mandatory Visualizations
Logical Relationship for Hit Confirmation
The following diagram illustrates the logical progression for confirming a primary hit from the high-throughput screen.
Caption: Logical workflow for hit confirmation.
References
- 1. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Functional Roles of DYRK2 as a Tumor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KeyTec® TR-FRET Detection Assay Kit - VKEY-BIO [vkeybio.com]
- 15. promega.com [promega.com]
Application Notes and Protocols: 2,7-Dimethoxyacridin-9(10H)-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dimethoxyacridin-9(10H)-one is a heterocyclic compound belonging to the acridone family. Acridone derivatives are known for their fluorescent properties and have been explored for various applications, including as intermediates in the synthesis of bioactive molecules such as kinase inhibitors.[1] While specific detailed studies on the fluorescent probe applications of this compound are not extensively available in the reviewed literature, the inherent fluorescence of the acridone scaffold suggests its potential as a valuable tool in cellular imaging and biochemical assays.
This document provides a generalized overview of the potential applications, hypothetical experimental protocols, and the expected photophysical properties of this compound based on the characteristics of structurally related acridone derivatives.
Physicochemical Properties and Data Presentation
While specific experimental data for this compound is limited in the available literature, the following table summarizes its known properties and provides a comparative look at a related acridone derivative to offer a baseline for expected performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120809-05-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₃NO₃ | [2] |
| Molecular Weight | 255.27 g/mol | [1][2] |
| Appearance | No data available | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Table 2: Comparative Photophysical Properties of Acridone Derivatives
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Solvent | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| N-(3-hydroxypropyl)-2-methoxy-9-acridone | ~400 nm | ~465 nm | Not Reported | Aqueous Buffer (pH > 2) | [4][5] |
| Acridone | 384 nm | 441 nm | Not Reported | Organic Solvents |
Note: The data for N-(3-hydroxypropyl)-2-methoxy-9-acridone is provided as a reference for a structurally similar compound. The exact photophysical properties of this compound may vary and require experimental determination.
Potential Applications and Experimental Protocols
Based on the general properties of acridone-based fluorescent probes, this compound could potentially be applied in the following areas:
-
Detection of Metal Ions: The acridone scaffold can act as a chelating agent for various metal ions, leading to a change in its fluorescent properties. This can be utilized to develop "turn-on" or "turn-off" fluorescent sensors for specific metal ions.
-
Cellular Imaging: Due to their planar structure, acridone derivatives can intercalate with nucleic acids or localize within specific cellular compartments, making them potential candidates for fluorescent microscopy.
-
pH Sensing: The fluorescence of some acridone derivatives is sensitive to changes in pH, which could be exploited for measuring pH in biological systems.
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthesis routes for acridin-9(10H)-one derivatives.
Materials:
-
2-amino-4-methoxybenzoic acid
-
4-methoxyaniline
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Organic solvent (e.g., Dowtherm A or Diphenyl ether)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine 2-amino-4-methoxybenzoic acid and 4-methoxyaniline in a high-boiling point solvent like Dowtherm A.
-
Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, cool the reaction mixture and add polyphosphoric acid.
-
Heating for Cyclization: Heat the mixture again at a temperature typically between 120-150°C for a few hours to facilitate the intramolecular cyclization to form the acridone ring.
-
Precipitation: Carefully pour the hot reaction mixture into a beaker of ice-cold water with vigorous stirring. A precipitate of the crude product should form.
-
Neutralization and Filtration: Neutralize the aqueous suspension with a 1 M NaOH solution until it is slightly basic. Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
Protocol 2: Hypothetical Application in a Metal Ion Detection Assay
This protocol describes a hypothetical experiment to screen this compound for its ability to detect various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO)
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., 10 mM solutions of NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₃, etc. in water)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound (e.g., 10 µM) in the aqueous buffer.
-
Plate Setup: To the wells of the 96-well plate, add the working solution of the fluorescent probe.
-
Addition of Metal Ions: Add different metal ion solutions to the wells to achieve a final concentration range for screening (e.g., 1 µM, 10 µM, 100 µM). Include a control well with only the probe and buffer.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for any potential binding to occur.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be determined beforehand by scanning the fluorescence spectrum of the probe. A hypothetical starting point could be an excitation wavelength of around 380-400 nm and an emission scan from 420-600 nm.
-
Data Analysis: Compare the fluorescence intensity of the wells containing metal ions to the control well. A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates a potential interaction between the probe and the specific metal ion.
Protocol 3: General Protocol for Cellular Imaging
This protocol outlines a general procedure for using a novel fluorescent probe for cellular imaging.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of this compound (e.g., 1 mM in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture them until they reach the desired confluency.
-
Probe Loading: Dilute the stock solution of this compound in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Staining: Remove the old medium from the cells and add the medium containing the fluorescent probe. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any excess probe.
-
Imaging (Live Cells): For live-cell imaging, add fresh pre-warmed medium to the cells and immediately proceed to imaging using a fluorescence microscope.
-
Fixing (Optional): For fixed-cell imaging, after washing, add 4% PFA solution to the cells and incubate for 15 minutes at room temperature. Wash the cells again with PBS.
-
Mounting (for fixed cells): Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Microscopy: Acquire images using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the probe.
Visualizations
The following diagrams illustrate generalized workflows and potential signaling pathways where a fluorescent probe like this compound could be employed.
Caption: Workflow for Metal Ion Detection using a Fluorescent Probe.
Caption: Acridone Derivative as a Kinase Inhibitor in a Signaling Pathway.
Disclaimer
The provided protocols and applications are hypothetical and based on the general properties of acridone derivatives. Specific experimental conditions, including concentrations, incubation times, and instrument settings, will need to be optimized for this compound. It is strongly recommended to conduct thorough literature searches for the most up-to-date information and to perform initial characterization of the compound's photophysical properties before its application as a fluorescent probe. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 120809-05-4|this compound|BLD Pharm [bldpharm.com]
- 4. Coupled Excited-State Dynamics in N-Substituted 2-Methoxy-9-Acridones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Coupled Excited-State Dynamics in N-Substituted 2-Methoxy-9-Acridones [frontiersin.org]
Application of Dimethoxyacridinone in Drug Discovery: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of dimethoxyacridinone derivatives in anticancer drug discovery. It includes detailed application notes, experimental protocols, and a summary of their biological activities, with a focus on N-(3,5-dimethoxyphenyl)acridin-9-amine.
Dimethoxyacridinone and its derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. Possessing a planar acridine core, these molecules are known to intercalate with DNA and inhibit key cellular enzymes, leading to cytotoxic effects against various cancer cell lines. This document outlines their synthesis, mechanism of action, and provides detailed protocols for their evaluation as potential therapeutic agents.
Application Notes
Dimethoxyacridinone derivatives, particularly N-(3,5-dimethoxyphenyl)acridin-9-amine, have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for many acridine-based compounds involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Recent studies have explored the structure-activity relationships of these compounds, indicating that the nature and position of substituents on the acridine ring and its associated phenylamine moiety can significantly influence their cytotoxic potency and selectivity. The dimethoxy substitutions are of particular interest as they have been shown to enhance the anticancer activity of various molecular scaffolds.
The potential therapeutic applications of dimethoxyacridinone derivatives extend to their use in combination therapies. Their ability to induce cell cycle arrest, for instance, could sensitize cancer cells to other chemotherapeutic agents that target different phases of the cell cycle.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a key dimethoxyacridinone derivative, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4), against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour incubation period.
| Compound | Cell Line | Cancer Type | IC50 (µM)[1] |
| N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) | MCF-7 | Breast Adenocarcinoma | 2.3 ± 0.1 |
| HT29 | Colon Adenocarcinoma | 3.1 ± 0.2 | |
| HL60 | Promyelocytic Leukemia | 1.5 ± 0.1 | |
| WRL 68 | Normal Human Liver (Control) | > 100 |
Experimental Protocols
Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine
This protocol describes a three-step synthesis process starting from 2-chlorobenzoic acid and 3,5-dimethoxyaniline.
Step 1: Synthesis of 2-(phenylamino)benzoic acid
-
In a round-bottom flask, dissolve 2-chlorobenzoic acid and 3,5-dimethoxyaniline in dimethylformamide (DMF).
-
Add potassium carbonate, copper iodide, and copper powder as catalysts.
-
Reflux the mixture overnight at 136°C with continuous stirring.
-
After cooling, the product, 2-(phenylamino)benzoic acid, is isolated.
Step 2: Synthesis of 9-chloroacridine
-
Cyclize the 2-(phenylamino)benzoic acid from Step 1 by refluxing with phosphorus oxychloride (POCl3) at 135-145°C for 3 hours.
-
The resulting yellow precipitate, 9-chloroacridine, is purified using concentrated ammonia and crushed ice.
Step 3: Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine (G4)
-
Dissolve 3,5-dimethoxyaniline and potassium carbonate in absolute ethanol and stir for 45 minutes at room temperature.
-
Add the 9-chloroacridine from Step 2 and potassium iodide to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
The final product, N-(3,5-dimethoxyphenyl)acridin-9-amine, is obtained as a dark red solid after purification.[1]
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of dimethoxyacridinone derivatives.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimethoxyacridinone derivative and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of dimethoxyacridinone derivatives on the cell cycle distribution.
-
Cell Treatment: Treat cells with the dimethoxyacridinone derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by dimethoxyacridinone derivatives.
-
Cell Treatment: Treat cells with the dimethoxyacridinone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by N-(3,5-dimethoxyphenyl)acridin-9-amine are still under investigation, related acridine and dimethoxy-containing compounds have been shown to affect key cancer-related pathways. For instance, some acridine derivatives are known to induce cell cycle arrest at the G2/M phase, and chalcone-acridine hybrids have been shown to modulate the activity of MAP kinases.[2]
The following diagrams illustrate potential signaling pathways that may be affected by dimethoxyacridinone derivatives, based on the known mechanisms of related compounds.
Caption: Proposed G2/M cell cycle arrest pathway induced by dimethoxyacridinone.
Caption: Potential modulation of the MAPK signaling pathway by dimethoxyacridinone.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and characterization of dimethoxyacridinone derivatives in a drug discovery program.
Caption: A typical workflow for the discovery and development of dimethoxyacridinone-based anticancer drugs.
References
Application Notes and Protocols for High-Throughput Screening of Acridinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] These planar heterocyclic compounds often exert their effects by targeting key cellular components like protein kinases, topoisomerases, or by intercalating with DNA.[3][4] High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6] This document provides detailed application notes and experimental protocols for employing HTS to discover and characterize novel acridinone-based inhibitors.
Application Note 1: High-Throughput Screening for Acridinone-Based Kinase Inhibitors
Background
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[7][8] This makes them prime targets for therapeutic intervention. Acridinone derivatives have been identified as potent inhibitors of several key kinases, including ERK, AKT, Haspin, and DYRK2, highlighting their potential as targeted therapies.[9][10][11] HTS campaigns using biochemical assays are highly effective for identifying direct inhibitors of kinase activity from large compound libraries.
Target Signaling Pathway: MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Mutations leading to its constitutive activation are common in cancer. Acridinone compounds, such as Buxifoliadine E, have been shown to inhibit this pathway by targeting ERK.[9]
A simplified diagram of the MAPK/ERK signaling cascade.
Quantitative Data: Acridinone Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of various acridinone derivatives against specific protein kinases.
| Compound Class/Name | Target Kinase | IC50 Value | Reference |
| Acridine Analog (Compound 33) | Haspin | <60 nM | [10] |
| Acridine Analog (Compound 33) | DYRK2 | >10.8 µM (180-fold selective) | [10] |
| Acridine Analog (Compound 41) | DYRK2 | <400 nM | [10] |
| Acridine Analog (Compound 41) | Haspin | >2.16 µM (5.4-fold selective) | [10] |
| Acridone–pyrimidine hybrids (3a–3c) | AKT | <10 nM | [11] |
| Acridone-2-carbohydrazide (8v) | p-AKT Ser473 | 1.75 µM (against MCF-7 cells) | [11] |
| Acridone-2-carbohydrazide (9h) | p-AKT Ser473 | 2.40 µM (against MCF-7 cells) | [11] |
| Acrifoline (25) | DYRK1A | 0.075 µM | [4] |
| Acrifoline (25) | CLK1 | 0.17 µM | [4] |
| Acrifoline (25) | GSK3 | 2 µM | [4] |
| Acrifoline (25) | CDK1 | 5.3 µM | [4] |
| Acrifoline (25) | CDK5 | 9 µM | [4] |
Note: IC50 is the concentration of an inhibitor required to reduce an enzyme's activity by 50%.[12] It is a measure of inhibitor potency, but can be influenced by experimental conditions like substrate concentration.[13][14] The inhibition constant (Ki) is a more direct measure of binding affinity.[13][15]
Experimental Protocol: HTS for Kinase Inhibitors using a Luminescence-Based Assay
This protocol describes a generic, HTS-compatible biochemical assay to screen for kinase inhibitors using a technology like Promega's ADP-Glo™ Kinase Assay. The principle is to quantify the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's activity.
1. Materials and Reagents:
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates.
-
Kinase: Purified, active target kinase (e.g., ERK2, AKT1).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate at a concentration near the Km for the target kinase.
-
Acridinone Compound Library: Compounds dissolved in 100% DMSO.
-
Assay Buffer: Kinase buffer appropriate for the target enzyme (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Controls: Staurosporine (positive control, potent broad-spectrum kinase inhibitor), DMSO (negative control).
-
Equipment: Acoustic liquid handler (e.g., Echo), automated multi-mode plate reader with luminescence detection, robotic liquid handling systems.
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each acridinone compound from the library source plate to the 384-well assay plates. Also plate positive and negative controls.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate solution in assay buffer.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate. The final reaction volume is 10 µL.
-
Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Convert ADP to ATP & Generate Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
3. Data Analysis:
-
Normalization: Calculate the percent inhibition for each compound using the signals from the positive (Cpos, Staurosporine) and negative (Cneg, DMSO) controls:
-
% Inhibition = 100 * (Signal_Cneg - Signal_compound) / (Signal_Cneg - Signal_Cpos)
-
-
Hit Identification: Define a "hit" threshold, typically based on a robust statistical measure like 3 times the standard deviation of the negative controls or a fixed inhibition percentage (e.g., >50%).
-
Dose-Response Confirmation: Active "hits" are re-tested in a dose-response format (e.g., 10-point titration) to determine their IC50 values by fitting the data to a four-parameter logistic model.
HTS Workflow
The overall process for a high-throughput screening campaign involves several stages, from initial screening to validating promising lead compounds.
A typical workflow for an HTS campaign to find inhibitors.
Application Note 2: Cell-Based HTS for Acridinone Anticancer Agents
Background
While biochemical assays are excellent for identifying direct target engagement, cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability, off-target effects, and impact on cellular health.[16] Acridinone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[17][18] Cell-based HTS is a powerful approach to discover acridinones that inhibit cancer cell proliferation or induce apoptosis through various mechanisms of action.
Quantitative Data: Cytotoxic Activity of Acridinone Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for various acridinone derivatives against different cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| Acridone derivative (7a) | HCT116 (Colorectal) | 9.0 | [18] |
| Acridone derivative (7e) | HCT116 (Colorectal) | 1.8 | [18] |
| Acridone derivative (7e) | A-172 (Glioblastoma) | 2.5 | [18] |
| Acridone derivative (7e) | Hs578T (Breast) | 4.8 | [18] |
| 2-methyl-9 substituted acridines | A-549 (Lung) | More active than MCF-7 | [17] |
| 2-methyl-9 substituted acridines | MCF-7 (Breast) | Less active than A-549 | [17] |
| Acridone-2-carbohydrazide (8v) | MCF-7 (Breast) | 1.75 | [11] |
| Acridone-2-carbohydrazide (8v) | MDA-MB-231 (Breast) | 4.86 | [11] |
| Acridone-2-carbohydrazide (9h) | MCF-7 (Breast) | 2.40 | [11] |
| Acridone-2-carbohydrazide (9h) | MDA-MB-231 (Breast) | 5.12 | [11] |
Experimental Protocol: HTS for Cytotoxicity using a Luminescence-Based Cell Viability Assay
This protocol outlines a method for screening acridinone compounds for their ability to reduce cancer cell viability using an assay like Promega's CellTiter-Glo® Luminescent Cell Viability Assay. The assay quantifies ATP, an indicator of metabolically active cells.
1. Materials and Reagents:
-
Assay Plates: 384-well, clear-bottom, black-walled tissue culture-treated plates.
-
Cell Line: Human cancer cell line of interest (e.g., MCF-7, A549, HCT116).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Acridinone Compound Library: Compounds dissolved in 100% DMSO.
-
Detection Reagent: CellTiter-Glo® Reagent.
-
Controls: Doxorubicin or Staurosporine (positive control for cytotoxicity), DMSO (negative control).
-
Equipment: Automated cell dispenser, CO₂ incubator, acoustic liquid handler, multi-mode plate reader with luminescence detection.
2. Assay Procedure:
-
Cell Seeding: Dispense 2,000-5,000 cells in 30 µL of culture medium into each well of the 384-well plates. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Addition:
-
Add 30-60 nL of acridinone compounds and controls to the appropriate wells using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Signal Generation and Detection:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
3. Data Analysis:
The data analysis workflow is similar to the biochemical screen, focusing on identifying compounds that reduce the luminescent signal, indicating a loss of cell viability. Confirmed hits are then subjected to further secondary assays, such as apoptosis (e.g., Caspase-Glo®) or cell cycle analysis, to elucidate the mechanism of action.
Data Analysis Workflow
This diagram illustrates the logical steps in processing raw HTS data to determine compound activity and potency.
A logical workflow for processing HTS data.
References
- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 5. syngeneintl.com [syngeneintl.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High throughput screening : methods and protocols | Item Details | Research Catalog | NYPL [web.nypl.org]
- 17. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]
Application Notes and Protocols for Measuring Acridinone Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for measuring the fluorescence lifetime of acridinone and its derivatives. The long fluorescence lifetime of acridinones makes them valuable probes in various biological and pharmaceutical research areas.[1][2] This document outlines the principles, instrumentation, and step-by-step procedures for accurate and reproducible fluorescence lifetime measurements, primarily focusing on the widely used Time-Correlated Single Photon Counting (TCSPC) technique.
Introduction to Acridinone Fluorescence and Lifetime Measurements
Acridinone-based fluorophores are characterized by their significant photostability and long fluorescence lifetimes, which can range from 3 to 25 nanoseconds.[1][2] Unlike fluorescence intensity, the fluorescence lifetime of a fluorophore is an intrinsic property that is generally independent of the fluorophore's concentration and photobleaching.[3] It is, however, sensitive to the local molecular environment, making it a powerful tool for studying molecular interactions, conformational changes, and the microenvironment of biomolecules.[3][4]
Fluorescence lifetime can be measured using two primary methods: time-domain and frequency-domain techniques.[3][5]
-
Time-Domain (TD) measurements , such as TCSPC, involve exciting the sample with a short pulse of light and measuring the time-dependent decay of the fluorescence emission.[5][6]
-
Frequency-Domain (FD) measurements involve exciting the sample with intensity-modulated light and measuring the phase shift and demodulation of the emitted fluorescence relative to the excitation.[7][8]
This guide will focus on the TCSPC method due to its high sensitivity and precision in resolving complex fluorescence decays.[6][9]
Experimental Setup: Time-Correlated Single Photon Counting (TCSPC)
A typical TCSPC setup is designed to detect single photons and precisely measure their arrival time relative to a pulsed excitation source.[10][11] The repeated measurement of these arrival times builds a histogram of the fluorescence decay profile.[6]
Core Components of a TCSPC System:
| Component | Description | Key Considerations |
| Pulsed Light Source | A high-repetition-rate laser (e.g., picosecond pulsed diode laser, Ti:Sapphire laser) that provides short excitation pulses.[5][12] | Pulse width should be significantly shorter than the expected fluorescence lifetime. The repetition rate should allow for the full decay of the fluorescence before the next pulse. |
| Sample Chamber | A light-tight compartment to hold the sample cuvette or plate. | Should be equipped with appropriate optics (lenses, filters) to focus the excitation light onto the sample and collect the emitted fluorescence. |
| Wavelength Selection | Optical filters or a monochromator to select the desired excitation and emission wavelengths.[12] | Essential for minimizing background noise and isolating the fluorescence signal of interest. |
| Detector | A highly sensitive single-photon detector, such as a Photomultiplier Tube (PMT) or a Single-Photon Avalanche Diode (SPAD).[9][11] | The detector should have a fast response time and low timing jitter. |
| TCSPC Electronics | The core of the system, which includes a Constant Fraction Discriminator (CFD), a Time-to-Amplitude Converter (TAC), and an Analog-to-Digital Converter (ADC) to measure and digitize the time delay between the excitation pulse and the detected photon.[9][10] | The electronics determine the time resolution of the measurement. |
| Data Acquisition & Analysis Software | Software to control the instrument, acquire the decay data, and perform lifetime analysis.[13][14] | Should include algorithms for fitting the decay data to exponential models and deconvolution with the Instrument Response Function (IRF). |
Experimental Workflow for TCSPC Measurement
The following diagram illustrates the general workflow for measuring acridinone fluorescence lifetime using a TCSPC system.
References
- 1. Acridones and quinacridones: novel fluorophores for fluorescence lifetime studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 4. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 7. mdpi.com [mdpi.com]
- 8. iss.com [iss.com]
- 9. becker-hickl.com [becker-hickl.com]
- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 11. photon-force.com [photon-force.com]
- 12. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 13. Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Acridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of acridinone derivatives on various cell lines. The methodologies outlined here are essential for screening potential anti-cancer compounds and elucidating their mechanisms of action.
Introduction to Acridinone Cytotoxicity
Acridinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antiviral, and antimalarial activities.[1] Many acridinone compounds exert their cytotoxic effects by intercalating with DNA, inhibiting topoisomerase, or inducing apoptosis through various signaling pathways.[2][3] Cell-based assays are fundamental tools for evaluating the potency and mechanism of action of these compounds.
Key Cytotoxicity Assays
Several robust and well-established cell-based assays are commonly used to determine the cytotoxicity of acridinone derivatives. These include assays for cell viability, membrane integrity, and apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4][5] The intensity of the purple color is directly proportional to the number of living cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7][8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[6][7][8]
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis, a form of programmed cell death.[9] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC) to identify apoptotic cells. Propidium iodide (PI) is often used in conjunction to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[10]
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various acridinone derivatives against different cancer cell lines as reported in the literature. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.[11][12]
Table 1: IC50 Values of Acridinone Derivatives in Various Cancer Cell Lines
| Acridinone Derivative | Cell Line | IC50 (µM) | Reference |
| Buxifoliadine E | LNCaP (Prostate) | < 20.88% viability at 100 µM | [13] |
| Compound 4e | MDA-MB-231 (Breast) | Not specified, potent | [14] |
| Compound 8a | CCRF-CEM (Leukemia) | ~0.7 µM | [2] |
| ACMA | K562 (Leukemia) | 5.1 (24h exposure) | |
| Compound 5c | K562 (Leukemia) | Potent | [3] |
| Compound 8b | HepG2 (Liver) | 14.51 ± 1.4 | [15][16] |
| Compound 8b | HCT-116 (Colon) | 9.39 ± 0.9 | [15][16] |
| Compound 8b | MCF-7 (Breast) | 8.83 ± 0.9 | [15][16] |
| Compound 7c | HepG2 (Liver) | > 100 | [15][16] |
| Compound 7c | HCT-116 (Colon) | > 100 | [15][16] |
| Compound 7c | MCF-7 (Breast) | > 100 | [15][16] |
| Helebelicine A (2) | A549 (Lung) | > 100 | [17] |
| Arborinine (4) | A549 (Lung) | 51 ± 8 | [17] |
| Arborinine (4) | DLD-1 (Colon) | 77 ± 15 | [17] |
| Compound 8i | MCF-7 (Breast) | 8.25 | [18] |
| Compound 9i | MCF-7 (Breast) | 6.76 | [18] |
| Citbismine-E | HL-60 (Leukemia) | Potent |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol for MTT Assay
This protocol is adapted from standard MTT assay procedures.[4][5][19][20][21]
Materials:
-
Acridinone compounds
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]
-
96-well plates
-
Solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat cells with various concentrations of the acridinone derivatives for the desired time period (e.g., 24, 48, or 72 hours).[13][22] Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19][20][21]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[4][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity and protein binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Cell apoptosis assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Acridone Derivatives as Fluorescent Probes for Nitric Oxide Detection
Application Notes and Protocols
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a multitude of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] The ability to accurately detect and quantify NO in biological systems is paramount for understanding its role in health and disease. Acridone-based fluorescent probes have emerged as a promising tool for this purpose, offering a sensitive and specific method for NO detection. This document provides detailed application notes and protocols for the use of acridone derivatives in nitric oxide sensing, tailored for researchers, scientists, and drug development professionals.
The core principle behind these probes lies in the reaction of a specific acridone derivative with nitric oxide in the presence of oxygen. This reaction leads to the formation of a triazole derivative, which exhibits a significant increase in fluorescence intensity, allowing for the visualization and quantification of NO.[1][2][3]
Featured Acridone-Based NO Probe: 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone
A novel and effective acridone-based probe is 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone. This probe reacts with nitric oxide in an aqueous medium to yield a corresponding triazole derivative, resulting in a notable fivefold increase in fluorescence intensity.[1][2][3] Its water solubility represents an advantage over some commercially available probes.[1]
Quantitative Data
The following table summarizes the key quantitative data for the 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe.
| Parameter | Value | Reference |
| Fluorescence Intensity Increase | ~5-fold | [1][2][3] |
| Excitation Wavelength (post-reaction) | 450 nm | [2] |
| Emission Wavelength (post-reaction) | >515 nm | [2] |
| Solvent | Water with 1% DMSO | [2] |
Experimental Protocols
Synthesis of 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone
The synthesis of this probe is a multi-step process starting from 9-oxo-9,10-dihydroacridine-4-carboxylic acid.[1][4]
Materials:
-
9-oxo-9,10-dihydroacridine-4-carboxylic acid
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Acetic anhydride (Ac₂O)
-
Acetic acid
-
Concentrated nitric acid
-
4N Sodium hydroxide (NaOH) solution
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C)
Procedure:
-
Methylation: Suspend 9-oxo-9,10-dihydroacridine-4-carboxylic acid in DMF and slowly add NaH with continuous stirring. Subsequently, add MeI dropwise to the mixture and stir for 2 hours at room temperature. Dilute the reaction mixture with water to precipitate the product, which is then filtered and washed.[1][2]
-
Acetylation and Nitration: The amino group of the resulting compound is protected using Ac₂O in acetic acid, followed by nitration in the same pot with concentrated nitric acid.[1][4]
-
Hydrolysis: The acetylated and nitrated acridone is then hydrolyzed using a 4N solution of NaOH. The resulting compound is purified by reprecipitation.[1][4]
-
Reduction: The final step involves the reduction of the nitro group using hydrazine hydrate over Pd/C to yield 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone.[1][4]
In Vitro Nitric Oxide Detection
This protocol describes the use of the acridone probe to detect NO in an aqueous solution using a nitric oxide donor.
Materials:
-
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe
-
Diethylamine NONOate diethylammonium salt (a nitric oxide donor)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) with 1% DMSO
-
Fluorometer
Procedure:
-
Prepare a stock solution of the acridone probe in DMSO.
-
Dilute the stock solution in the aqueous buffer to the desired final concentration.
-
Measure the baseline fluorescence of the probe solution.
-
Add an excess of the nitric oxide donor (e.g., diethylamine NONOate) to the probe solution.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength greater than 515 nm.[2]
-
Compare the fluorescence intensity before and after the addition of the NO donor to determine the fold increase.
Cellular Imaging of Nitric Oxide
This protocol outlines the application of the acridone probe for imaging nitric oxide in living cells.
Materials:
-
Jurkat cells (or other cell line of interest)
-
Cell culture medium
-
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe
-
Fluorescence microscope with a standard filter set (excitation: 450–490 nm; emission: >515 nm)[2]
Procedure:
-
Culture the cells to the desired confluency in a suitable culture dish.
-
Prepare a working solution of the acridone probe in the cell culture medium (e.g., 10 µM in water with 0.1% DMSO).[2]
-
Remove the existing cell culture medium and add the probe-containing medium to the cells.
-
Incubate the cells with the probe for 15 minutes.[2]
-
If desired, stimulate the cells to produce nitric oxide using an appropriate agonist.
-
Place the culture dish under a fluorescence microscope.
-
Observe and capture fluorescent images using a standard filter set (excitation: 450–490 nm; emission: >515 nm).[2] An increase in intracellular fluorescence indicates the presence of nitric oxide.
Visualizations
Signaling Pathway
The following diagram illustrates the reaction of the acridone-based probe with nitric oxide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethoxyacridin-9(10H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,7-Dimethoxyacridin-9(10H)-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common Ullmann condensation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. 4. Poor quality of starting materials. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature is maintained within the optimal range (typically 180-220 °C for Ullmann condensation). 3. Use freshly prepared copper catalyst or activate the copper powder before use. 4. Purify starting materials (2-amino-4-methoxybenzoic acid and 4-iodoanisole) before use. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Carefully control the reaction temperature and avoid overheating. 2. Recrystallize or purify the starting materials to remove impurities that may promote side reactions.[1] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of side products, such as N-phenylanthranilic acid derivatives that have not cyclized.[1] | 1. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. 2. Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol) for effective separation.[2] Recrystallization from a high-boiling point solvent like nitrobenzene or dimethylformamide (DMF) can also be effective.[3] |
| Greenish or Discolored Product | Presence of copper catalyst residues in the final product. | Wash the crude product thoroughly with a dilute acid solution (e.g., 1M HCl) to remove residual copper salts, followed by washing with water until the filtrate is neutral. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the acridone core are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization.[1][4][5] The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for the C-N bond formation step.[6][7]
Q2: How can I improve the yield of the Ullmann condensation for this synthesis?
A2: To improve the yield, consider the following:
-
Catalyst Activity: Use activated copper powder or a copper(I) salt. The activity of the copper catalyst is crucial for the reaction's success.[3]
-
Reaction Temperature: Maintain a consistent and optimal temperature. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition.[5]
-
Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are often used.[3]
-
Purity of Reactants: Ensure the purity of 2-amino-4-methoxybenzoic acid and 4-iodoanisole, as impurities can interfere with the reaction.
Q3: What is a suitable method for purifying the crude this compound?
A3: Recrystallization is a common and effective method for purifying acridone derivatives.[8] Suitable solvents include high-boiling point organic solvents such as ethanol, acetic acid, or dimethylformamide (DMF).[1][3] If recrystallization is insufficient to remove all impurities, column chromatography on silica gel is a recommended alternative.[2][8] A solvent gradient of dichloromethane and methanol can be effective for elution.[2]
Q4: What are the potential side reactions to be aware of?
A4: A primary side reaction is the incomplete cyclization of the intermediate N-(4-methoxyphenyl)-5-methoxyanthranilic acid, leading to its presence as an impurity.[1] At high temperatures, decarboxylation of the anthranilic acid starting material can also occur.
Q5: Can microwave irradiation be used to improve the reaction?
A5: Yes, microwave-assisted synthesis has been shown to be effective for Ullmann coupling reactions, often leading to significantly reduced reaction times and improved yields.[9]
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol is based on established procedures for acridone synthesis.[1][4]
Materials:
-
2-Amino-4-methoxybenzoic acid
-
4-Iodoanisole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Methanol
Procedure:
-
Step 1: Synthesis of N-(4-methoxyphenyl)-5-methoxyanthranilic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methoxybenzoic acid (1 equivalent), 4-iodoanisole (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to yield the crude N-aryl anthranilic acid intermediate.
-
-
Step 2: Cyclization to this compound
-
Place the dried intermediate from Step 1 into a flask.
-
Add polyphosphoric acid (PPA) or a mixture of sulfuric acid and heat.
-
Heat the mixture to 100-120 °C for 2-4 hours. The color of the mixture should change, indicating cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the solution with 1M NaOH.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold methanol.
-
Dry the crude product in a vacuum oven.
-
-
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure this compound.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acridinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acridinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying acridinone derivatives?
A1: The primary purification techniques for acridinone derivatives are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the purity requirements, the scale of the purification, and the physicochemical properties of the specific derivative.
Q2: How can I remove unreacted starting materials or side products from my crude acridinone product?
A2: Initially, a simple workup procedure can be effective. This often involves pouring the reaction mixture into boiling water, followed by filtration. The resulting solid can then be boiled with a sodium carbonate solution to remove acidic impurities before further purification by recrystallization or chromatography.[1]
Q3: My acridinone derivative appears to be degrading during purification. What can I do to minimize this?
A3: Acridinone derivatives can be sensitive to prolonged exposure to heat and certain solvents. To minimize degradation, it is advisable to use milder purification conditions. For instance, opt for flash chromatography over traditional column chromatography to reduce the exposure time on the stationary phase.[2] When using recrystallization, avoid excessively high temperatures and prolonged heating.[3][4] Additionally, ensure that the solvents used are pure and free of contaminants that could catalyze degradation.
Troubleshooting Guides
Recrystallization Issues
Problem: Low recovery of the purified acridinone derivative after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[3] |
| Too much solvent was used, preventing the solution from reaching saturation upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| The cooling process was too rapid, leading to the formation of fine crystals or oiling out. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
| The compound is precipitating out with impurities. | Try a different solvent or a solvent mixture to improve the selectivity of the recrystallization.[3] |
Problem: The recrystallized product is still impure.
| Possible Cause | Troubleshooting Step |
| The impurities have similar solubility profiles to the desired compound in the chosen solvent. | Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation.[3] |
| The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities on the surface. |
| The starting material contains a high level of impurities. | Consider a preliminary purification step, such as a simple filtration or a wash with a suitable solvent, before recrystallization. |
Column Chromatography Issues
Problem: Poor separation of the acridinone derivative from impurities.
| Possible Cause | Troubleshooting Step |
| The chosen eluent system is not optimal for separation. | Perform a systematic thin-layer chromatography (TLC) analysis with different solvent systems to identify the eluent that provides the best separation (difference in Rf values) between your compound and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band. |
Problem: The acridinone derivative is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture.[1] |
| The compound is strongly adsorbing to the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a polar modifier like methanol to the eluent. |
Experimental Protocols
General Recrystallization Protocol for Acridinone Derivatives
-
Solvent Selection: Choose a suitable solvent or solvent system in which the acridinone derivative has high solubility when hot and low solubility when cold. Common solvents include acetic acid, aqueous ethanol, and DMSO.[5][6]
-
Dissolution: Place the crude acridinone derivative in a flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Column Chromatography Protocol for Acridinone Derivatives
-
Stationary Phase and Eluent Selection: Silica gel is a commonly used stationary phase.[1] The eluent system is typically a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate).[1] The optimal ratio is determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude acridinone derivative in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Gradient Elution (Optional): If the separation is not optimal, the polarity of the eluent can be gradually increased during the chromatography process to improve the resolution.
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified acridinone derivative.
Quantitative Data Summary
Table 1: Column Chromatography Parameters for Acridinone Purification
| Stationary Phase | Eluent System | Compound | Reference |
| Silica Gel | Petroleum ether: Ethyl acetate (70:30) | 9-Acridone | [1] |
Table 2: HPLC Parameters for Acridinone Analysis
| Column | Mobile Phase | Detection | Reference |
| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | [7] |
| C18 | Water (0.1% Formic Acid), Acetonitrile (0.1% Formic Acid) | UV (254 nm) | [8] |
Visualizations
Caption: General workflow for the purification of acridinone derivatives.
Caption: Troubleshooting guide for recrystallization of acridinone derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 9(10H)-Acridinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Ullmann Condensation Reactions
Welcome to the technical support center for the Ullmann condensation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed cross-coupling experiments.
Troubleshooting Guide
This section addresses common issues encountered during the Ullmann condensation reaction in a question-and-answer format.
Question: Why is my Ullmann condensation reaction showing low to no yield?
Answer:
Low or no yield in an Ullmann condensation can stem from several factors, ranging from the quality of your reagents to the reaction setup. Here is a step-by-step guide to troubleshoot this issue:
-
Check the Quality and Activity of the Copper Catalyst:
-
Issue: Copper catalysts, especially copper(I) salts like CuI, can oxidize over time, leading to reduced activity. Old or improperly stored copper sources are a common culprit for reaction failure.
-
Solution: Use freshly purchased, high-purity copper salts. If you suspect your copper(I) source is old, consider purchasing a new bottle. For Ullmann homocoupling, using activated copper powder can improve reaction efficiency.[1]
-
-
Ensure an Inert Atmosphere:
-
Issue: Many Ullmann reactions, particularly those involving sensitive ligands or intermediates, are sensitive to oxygen.[2] The presence of oxygen can lead to catalyst deactivation and unwanted side reactions.
-
Solution: Set up your reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox. Ensure your solvents are properly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
-
Verify the Purity of Starting Materials and Solvents:
-
Issue: Impurities in your aryl halide, nucleophile, or solvent can interfere with the reaction. Water, in particular, can be detrimental in some cases, although some modern protocols are aqueous.[3][4]
-
Solution: Use high-purity starting materials. Ensure your solvents are anhydrous if the protocol demands it. Dry solvents using appropriate methods like distillation from a drying agent or by passing them through a column of activated alumina.
-
-
Evaluate Substrate Reactivity:
-
Issue: The reactivity of the aryl halide is a critical factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[2][5] Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups may slow it down.[2][6]
-
Solution: If you are using a less reactive aryl halide (e.g., an aryl chloride), you may need to switch to a more active catalyst system (e.g., by adding a ligand) or use harsher reaction conditions (higher temperature).[7]
-
-
Optimize the Reaction Temperature:
-
Issue: Traditional Ullmann reactions often require high temperatures (>150 °C).[6][8] If your reaction temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Be mindful that excessively high temperatures can lead to side product formation and decomposition. Modern ligand-assisted Ullmann reactions can often be run at lower temperatures (80-120 °C).[9]
-
Question: I am observing significant dehalogenation of my aryl halide. How can I prevent this side reaction?
Answer:
Dehalogenation is a common side reaction in Ullmann condensations, where the aryl halide is reduced to the corresponding arene. This is often problematic when the desired coupling reaction is slow.
-
Potential Cause: The source of the hydrogen atom for dehalogenation can be trace amounts of water, the solvent, or even the amine or alcohol nucleophile itself.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all reagents and solvents and run the reaction under a strictly inert atmosphere.
-
Choose a Suitable Solvent: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous, high-boiling aprotic polar solvents such as DMF, DMSO, NMP, or dioxane.[6][10]
-
Increase Nucleophile Concentration: In some cases, using an excess of the nucleophile can favor the desired coupling over dehalogenation.[10]
-
Add a Ligand: The addition of a suitable ligand can accelerate the rate of the desired C-N or C-O bond formation, outcompeting the dehalogenation pathway. 1,10-phenanthroline and its derivatives are often effective.[10]
-
Question: My reaction is messy and forming multiple side products. What can I do to improve selectivity?
Answer:
The formation of multiple products can be due to side reactions like homocoupling of the aryl halide or decomposition of starting materials or products at high temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote side reactions. If possible, use a more active catalyst system that allows for lower reaction temperatures.
-
Introduce a Ligand: Ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway, thereby reducing the likelihood of side reactions. A ligand screening is often beneficial.
-
Use Stoichiometric Amounts of Reactants: For unsymmetrical couplings, using a 1:1 or slight excess of one reactant can help minimize the homocoupling of the other.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann condensation?
A1: The choice of copper source depends on the specific transformation.
-
Copper(I) salts (e.g., CuI, CuBr, CuCN, Cu₂O): These are the most common and generally most effective pre-catalysts. CuI is widely used due to its stability and reactivity.
-
Copper(II) salts (e.g., CuSO₄, Cu(OAc)₂): These can also be used but may require in-situ reduction to the active Cu(I) species.
-
Copper metal powder: Often used in classical Ullmann reactions, but typically requires activation (e.g., by treatment with iodine or acid) and high temperatures.[1] Nanoparticle copper catalysts have shown promise in modern variations.
Q2: Do I always need a ligand for the Ullmann reaction?
A2: Not always, but ligands are highly recommended for improving the reaction's scope, efficiency, and reproducibility.
-
Classical Ullmann reactions were performed without ligands but required harsh conditions.[7]
-
Modern Ullmann reactions almost always employ a ligand. Ligands can:
Commonly used ligands include N,N-donors (e.g., 1,10-phenanthroline, ethylenediamine), O,O-donors (e.g., acetylacetonate), and amino acids (e.g., L-proline).[11]
Q3: How do I choose the right solvent and base for my reaction?
A3: The choice of solvent and base is crucial and often needs to be optimized for a specific substrate pair.
-
Solvents: High-boiling polar aprotic solvents are typically used to ensure the reagents remain in solution at the required reaction temperature. Common choices include DMF, DMSO, NMP, dioxane, and toluene.[6][12][13]
-
Bases: An inorganic base is usually required to deprotonate the nucleophile (e.g., phenol or amine). Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11] The choice of base can significantly impact the reaction outcome, with Cs₂CO₃ often being more effective but also more expensive.
Data Summary Tables
Table 1: Common Solvents and Bases for Ullmann Condensation
| Solvent | Boiling Point (°C) | Common Bases | Notes |
| Dimethylformamide (DMF) | 153 | K₂CO₃, Cs₂CO₃, K₃PO₄ | A versatile and commonly used solvent. |
| Dimethyl sulfoxide (DMSO) | 189 | K₂CO₃, Cs₂CO₃ | Can be effective when other solvents fail. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | K₂CO₃, Cs₂CO₃ | Useful for high-temperature reactions. |
| 1,4-Dioxane | 101 | K₂CO₃, Cs₂CO₃, K₃PO₄ | A good choice for reactions at moderate temperatures. |
| Toluene | 111 | K₂CO₃, K₃PO₄ | Can be effective, especially in ligand-assisted reactions. |
Table 2: Typical Reaction Parameters for Ligand-Assisted Ullmann C-N and C-O Coupling
| Parameter | C-N Coupling (Amination) | C-O Coupling (Etherification) |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Ar-I, Ar-Br |
| Nucleophile | Primary/Secondary Amines, Amides | Phenols, Alcohols |
| Copper Source | CuI (1-10 mol%) | CuI (1-10 mol%) |
| Ligand | 1,10-Phenanthroline, Ethylenediamine, L-proline (2-20 mol%) | 1,10-Phenanthroline, Acetylacetonate (2-20 mol%) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (1.5-2.5 equiv.) | K₂CO₃, Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Dioxane, Toluene, DMF | DMF, Toluene, Dioxane |
| Temperature | 80-120 °C | 100-140 °C |
| Reaction Time | 12-24 h | 12-24 h |
Note: These are general guidelines. Optimal conditions will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for a Ligand-Assisted Ullmann C-N Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Activation of Copper Powder
For classical Ullmann reactions, freshly activated copper powder is often more effective.
-
Stir commercial copper powder in a 10% solution of iodine in acetone for 5-10 minutes.
-
Filter the copper and wash successively with acetone and diethyl ether.
-
Dry the activated copper powder under vacuum and use it immediately.
Visual Diagrams
Caption: Troubleshooting workflow for low or no yield in Ullmann reactions.
Caption: Key parameters influencing the outcome of an Ullmann condensation.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Photostability of Acridinone-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of acridinone-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using acridinone-based fluorescent probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] When a fluorescent molecule, such as an acridinone probe, is excited by a light source, it transitions to an excited electronic state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability that the excited molecule will undergo a chemical reaction, often involving molecular oxygen, that renders it non-fluorescent.[3] This is a significant concern in fluorescence microscopy, especially during time-lapse imaging of live cells, as it can lead to a diminished signal over time, affecting the quality and quantitative accuracy of the data.[4]
Q2: Are acridinone-based probes generally considered photostable?
A2: Yes, acridone and its derivatives are generally recognized for their high fluorescence properties and excellent stability against photodegradation.[5] Several studies have highlighted the "good photostability" and "marked resistance to photobleaching" of various acridinone-based probes, making them suitable for demanding applications like live-cell imaging.[6]
Q3: What factors can influence the photostability of my acridinone probe?
A3: Several factors can impact the photostability of an acridinone probe during an experiment:
-
Excitation Light Intensity: Higher intensity light sources lead to more rapid photobleaching.[7]
-
Exposure Duration: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.[7]
-
Wavelength of Excitation: Using an excitation wavelength at the peak of the probe's absorption spectrum will lead to the most efficient excitation and, consequently, can accelerate photobleaching.
-
Local Environment: The chemical environment surrounding the probe, including the solvent, presence of oxygen, and the viscosity of the medium, can significantly affect its photostability.[1][8]
-
Probe Concentration: At high concentrations, some fluorescent probes can form aggregates, which may alter their photophysical properties, including their susceptibility to photobleaching.[9]
Q4: How can I minimize photobleaching in my experiments with acridinone probes?
A4: To minimize photobleaching, consider the following strategies:
-
Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.[7]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[7]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or live-cell imaging buffer. These reagents often work by scavenging reactive oxygen species.[7]
-
Optimize Filter Sets: Use high-quality bandpass filters that match the excitation and emission spectra of your probe to maximize signal collection and minimize the need for high excitation power.
-
Choose the Right Probe: If photostability is a major concern, select an acridinone derivative specifically designed or noted for its high photostability.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence imaging with acridinone-based probes.
Problem 1: Rapid Signal Fading or Complete Loss of Fluorescence
| Possible Cause | Suggested Solution |
| Excessive Photobleaching | - Reduce the intensity of the excitation light source. - Decrease the camera exposure time. - Use a neutral density filter to attenuate the excitation light. - Incorporate an antifade reagent into the imaging medium.[7] - For live-cell imaging, ensure the cells are healthy, as stressed cells can be more susceptible to phototoxicity, which can be linked to photobleaching. |
| Incorrect Filter Selection | - Ensure that your excitation and emission filters are appropriate for the specific acridinone probe you are using. Mismatched filters can lead to inefficient signal detection, tempting the user to increase the excitation intensity, thus accelerating photobleaching. |
| Probe Aggregation | - At high concentrations, acridinone probes may aggregate, leading to self-quenching of fluorescence.[9] Try using a lower probe concentration. - The solubility of the probe in your buffer system is crucial. Ensure the probe is fully dissolved. You may need to optimize the buffer composition or add a small amount of a co-solvent like DMSO. |
Problem 2: Low Signal-to-Noise Ratio (SNR)
| Possible Cause | Suggested Solution |
| Low Probe Concentration or Inefficient Labeling | - Increase the concentration of the acridinone probe. Perform a titration to find the optimal concentration that provides a bright signal without causing toxicity or aggregation. - Optimize the labeling protocol to ensure efficient binding of the probe to its target. |
| Autofluorescence | - The sample itself may be autofluorescent, contributing to high background noise. Image an unstained control sample to assess the level of autofluorescence. - If autofluorescence is significant, you may need to use spectral unmixing techniques if your imaging system supports it. |
| Suboptimal Imaging Parameters | - Adjust the gain and offset settings on your detector to enhance the signal relative to the background. - For confocal microscopy, optimizing the pinhole size can help to reject out-of-focus light and improve the SNR. |
| Solvent Effects | - The fluorescence quantum yield of acridinone probes can be highly dependent on the solvent environment.[1] Ensure your imaging buffer is compatible with maintaining a high quantum yield for your specific probe. Polar, protic solvents often enhance the fluorescence of acridone.[1] |
Quantitative Data on Acridinone-Based Probes
The following table summarizes available quantitative data on the photophysical properties of select acridinone-based compounds. Note that photostability is often context-dependent, and these values should be used as a general guide.
| Compound | Solvent/Environment | Fluorescence Quantum Yield (Φ) | Notes | Reference |
| Acridone | Ethanol | 0.42 | A common reference for the parent compound. | [10] |
| Acridone | THF | Highest among tested solvents | The specific value was not provided, but indicates strong solvent dependency. | [11] |
| 3,6-DPXZ-AD | Doped Film | 0.949 | A thermally activated delayed fluorescence (TADF) material. | [12] |
| Acridone Derivatives with Carbazole | Toluene | up to 0.69 | These derivatives exhibited aggregation-caused quenching. | [5] |
| MeAcd12C | MeOH and EtOH | High | Exhibited yellow fluorescence. | [13] |
| MeAcd12P | MeOH and EtOH | High | Exhibited yellow fluorescence. | [13] |
| Acridine Orange | - | - | Photobleaching decay rates were determined to be 1.5 × 10⁻² min⁻¹ (fast) and 6.1 × 10⁻² min⁻¹ (slow) under specific LED exposure. |
Experimental Protocols
Protocol for Assessing Photostability of Acridinone-Based Probes in Live Cells
This protocol outlines a general method for quantifying the photostability of an acridinone-based fluorescent probe in a live-cell context using a confocal laser scanning microscope.
1. Cell Culture and Labeling: a. Plate cells of interest on a glass-bottom imaging dish suitable for high-resolution microscopy. b. Culture the cells to the desired confluency in their appropriate growth medium. c. Prepare a stock solution of the acridinone-based probe in a suitable solvent (e.g., DMSO). d. Dilute the probe stock solution in pre-warmed imaging medium to the final working concentration. e. Replace the growth medium with the probe-containing imaging medium and incubate for the time specified by the probe manufacturer or your optimized protocol. f. Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound probe.
2. Microscope Setup: a. Turn on the confocal microscope and allow the laser lines to stabilize. b. Select the appropriate objective for your desired magnification (e.g., 60x or 100x oil immersion). c. Set the excitation laser and emission filter to the optimal wavelengths for your acridinone probe. d. Adjust the laser power, detector gain, and pinhole settings to obtain a clear image with a good signal-to-noise ratio, avoiding pixel saturation.
3. Photobleaching Experiment: a. Identify a region of interest (ROI) within a cell that shows clear and representative staining. b. Acquire an initial image (time point 0) of the ROI using your optimized imaging settings. c. Continuously illuminate the ROI with the excitation laser at a fixed power. d. Acquire images of the ROI at regular time intervals (e.g., every 5-10 seconds) for a defined duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased. e. It is crucial to keep the imaging parameters (laser power, gain, pinhole, pixel dwell time) constant throughout the time-lapse acquisition.
4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB). b. Define an ROI that encompasses the stained structure. c. Measure the mean fluorescence intensity within the ROI for each time point. d. Correct for background fluorescence by measuring the mean intensity of a region outside the cell and subtracting it from the ROI intensity at each time point. e. Normalize the background-corrected fluorescence intensity at each time point to the intensity of the first time point (t=0). f. Plot the normalized fluorescence intensity as a function of time. g. The resulting curve represents the photobleaching decay of the acridinone probe under your specific experimental conditions. You can fit this curve to an exponential decay model to extract the photobleaching time constant.
Visualizations
References
- 1. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]
- 6. Bright and photostable fluorescent probe with aggregation-induced emission characteristics for specific lysosome imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Effects of solvent and micellar encapsulation on the photostability of avobenzone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. PhotochemCAD | Acridone [photochemcad.com]
- 11. researchgate.net [researchgate.net]
- 12. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 2,7-Dimethoxyacridin-9(10H)-one
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 2,7-Dimethoxyacridin-9(10H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: As a solid, this compound should be stored in a tightly sealed container to prevent moisture absorption.[1] It should be kept in a dry, well-ventilated place away from direct sunlight and strong oxidizing agents.[2] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.
Q2: How should I store solutions of this compound?
A: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For optimal stability, use anhydrous, high-purity solvents. It is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight vials, protected from light. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A: Acridone derivatives, due to their planar aromatic structure, can be sensitive to light (UV and visible).[3] Photodegradation is a common pathway for such compounds.[4][5] Therefore, it is critical to store both the solid compound and its solutions in amber vials or otherwise protected from light to ensure stability.[2]
Q4: What signs of degradation should I look for?
A: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. In solution, degradation may be indicated by precipitation or a color shift. However, significant degradation can occur without any visible changes. The most reliable method to assess purity is through analytical techniques like HPLC, TLC, or LC-MS.
Q5: What are the primary degradation pathways for this type of compound?
A: Acridone derivatives can be susceptible to several degradation pathways, including:
-
Hydrolysis: The amide-like structure within the acridone core can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1][6]
-
Oxidation: The electron-rich aromatic system can be prone to oxidation.[6] The presence of methoxy groups may influence this susceptibility.
-
Photolysis: As mentioned, exposure to light can induce degradation.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation leading to reduced potency or the presence of active impurities. | 1. Verify Purity: Analyze the compound's purity using a stability-indicating method like HPLC or LC-MS. Compare the results to the certificate of analysis or a reference standard.2. Review Storage: Confirm that the compound has been stored under the recommended conditions (protected from light, moisture, and extreme temperatures).3. Use Fresh Sample: If possible, use a fresh, unopened vial of the compound to repeat the experiment. |
| Solid compound has changed color or appears clumpy. | Moisture absorption or thermal degradation. | The compound may be compromised. It is highly recommended to perform a purity analysis before use. If purity is below the required specification, do not use the material. |
| Solution appears cloudy, has precipitated, or changed color. | Poor solubility, solvent degradation, or compound degradation. | 1. Check Solubility: Ensure the concentration does not exceed the solvent's capacity.2. Assess Stability: Analyze the solution for the presence of degradants.3. Prepare Fresh: It is safest to discard the solution and prepare a new one from a reliable solid stock. |
Stability & Storage Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes general recommendations based on the chemical properties of acridone derivatives.
| Parameter | Condition | Recommendation | Notes |
| Storage (Solid) | Long-Term | 2-8°C, desiccated | Protect from light and moisture. |
| Short-Term | Room Temperature | In a tightly sealed, light-protecting container. | |
| Storage (Solution) | Short-Term | ≤ -20°C | Use anhydrous solvents; protect from light; avoid freeze-thaw cycles. |
| Light Exposure | UV / Visible Light | Avoid | Acridone structures are often photosensitive.[3] Store in amber vials or wrap containers in foil.[2] |
| pH Sensitivity | Acidic & Basic | High | Susceptible to hydrolysis. Use buffered solutions when possible and assess stability at the working pH.[6] |
| Oxidizing Agents | Strong Oxidizers | Avoid | Incompatible with strong oxidizing agents.[2] |
Experimental Protocols
Protocol: General Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding a compound's intrinsic stability.[4][7]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable co-solvent (e.g., acetonitrile or methanol) and water.[6]
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions for a defined period (e.g., 24-72 hours), monitoring at intermediate time points.[1][6]
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C if no degradation is observed at room temperature.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C if necessary.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat the solution (e.g., in a sealed vial) at 70°C. Also, test the solid compound under the same conditions.
-
Photostability: Expose the solution to a light source compliant with ICH Q1B guidelines. Run a dark control in parallel.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including an unstressed control) using a high-resolution analytical technique like HPLC with a photodiode array (PDA) detector or LC-MS.
-
Evaluation: Aim for 5-20% degradation of the parent compound.[1] Assess the purity of the main peak and identify any new peaks corresponding to degradation products.
Visualizations
Troubleshooting Workflow for Compound Stability
The following diagram outlines a logical workflow for troubleshooting experiments where the stability of this compound is .
Caption: Troubleshooting decision tree for unexpected experimental results.
Forced Degradation Experimental Workflow
This diagram illustrates the standard procedure for conducting a forced degradation study.
Caption: Standard workflow for a forced degradation stability study.
References
- 1. scispace.com [scispace.com]
- 2. fishersci.com [fishersci.com]
- 3. jchps.com [jchps.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
Technical Support Center: Minimizing Off-target Effects of Acridinone Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of acridinone-based kinase inhibitors.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of acridinone kinase inhibitors.
Q1: My acridinone-based inhibitor shows activity against multiple kinases in a profiling assay. How can I determine which are true off-targets versus indirect effects?
A1: Distinguishing direct from indirect off-target effects is crucial for accurate interpretation of results.[1] Here’s a troubleshooting workflow:
-
Confirm with an Orthogonal Assay: Use a different assay format to validate the initial findings. For instance, if the primary screen was a radiometric activity assay, a binding assay like TR-FRET or a cellular target engagement assay like CETSA can provide confirmatory data.[2]
-
Determine Potency: For each identified hit, perform a dose-response experiment to determine the IC50 or Kd value. True off-targets will typically show a measurable potency, while indirect effects may not exhibit a classic dose-response relationship.
-
Assess Cellular Engagement: Employ a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor engages the putative off-target protein within a cellular context.[3] A thermal shift indicates direct binding.
-
Utilize Chemical Proteomics: Techniques like Kinobeads can identify direct targets in a competitive binding format from a complex cell lysate, helping to differentiate from downstream signaling effects.
Troubleshooting Inconsistent Kinase Profiling Results:
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, reagent instability, or inconsistent incubation times. | Use automated liquid handlers for precision. Prepare fresh reagents and ensure consistent timing for all steps. |
| False positives | Compound autofluorescence or interference with the assay technology (e.g., luciferase inhibition). | Run control experiments with the compound in the absence of the kinase or substrate. Use an orthogonal assay with a different detection method (e.g., radiometric vs. fluorescence).[4] |
| False negatives | Incorrect ATP concentration, inactive enzyme, or substrate issues. | Ensure the ATP concentration in the assay is at or near the Km for each kinase.[5] Verify enzyme activity with a known potent inhibitor. Confirm substrate purity and solubility. |
| Discrepancy between biochemical and cellular assays | Poor cell permeability, efflux by transporters, or intracellular metabolism of the compound. | Perform cell-based target engagement assays (e.g., CETSA). Evaluate compound permeability using in vitro models like PAMPA. |
Q2: I am observing a thermal shift in my CETSA experiment for an unexpected protein. How can I validate this potential off-target?
A2: An unexpected thermal shift in a CETSA experiment is a strong indicator of a potential off-target interaction. To validate this finding, consider the following steps:
-
Isothermal Dose-Response (ITDR) CETSA: Perform an ITDR-CETSA experiment to demonstrate that the thermal shift is dependent on the concentration of your acridinone inhibitor. This will provide an apparent cellular EC50 for target engagement.[6]
-
Orthogonal Target Engagement Assay: If available, use a complementary method like a cellular NanoBRET assay to confirm the interaction in living cells.[7]
-
In Vitro Enzymatic Assay: Purify the identified off-target protein and perform an in vitro kinase assay to determine if your compound directly inhibits its enzymatic activity and to measure its IC50.
-
Downstream Pathway Analysis: Investigate if the engagement of this off-target leads to modulation of its known signaling pathways in cells using techniques like Western blotting or phosphoproteomics.
Troubleshooting Common CETSA Issues:
| Problem | Potential Cause | Recommended Solution |
| No thermal shift for the intended target | Insufficient compound concentration or incubation time, or the protein is not stabilized by this binding mechanism. | Increase compound concentration and/or incubation time. Confirm target engagement with an orthogonal method. |
| High well-to-well variability | Inconsistent cell lysis or heating. | Optimize the lysis procedure to ensure uniformity.[8] Use a PCR machine with a thermal gradient feature for precise temperature control.[8] |
| Protein degradation | Protease activity during cell lysis. | Add protease inhibitors to the lysis buffer. |
| Weak signal in Western blot detection | Low antibody affinity or low protein abundance. | Validate antibody specificity and optimize blotting conditions. Use a more sensitive detection method if available. |
Q3: My kinobeads experiment pulled down a large number of proteins. How do I distinguish specific off-targets from non-specific binders?
A3: Differentiating specific binders from non-specific interactions is a common challenge in affinity-based proteomics.
-
Competition Binding: The most robust approach is to perform the pulldown in the presence of increasing concentrations of the soluble acridinone inhibitor. Specific targets will show a dose-dependent decrease in binding to the beads, from which a cellular EC50 can be determined.[9][10]
-
Use of a Negative Control: Include a structurally similar but inactive analogue of your compound in a parallel experiment. True targets should not be competed off by the inactive compound.
-
Label-Free Quantification (LFQ): Employ quantitative mass spectrometry to accurately measure the abundance of each protein pulled down under different competition conditions. This allows for the generation of binding curves for each potential target.[11]
-
Bioinformatic Analysis: Utilize bioinformatics tools to filter the list of pulled-down proteins. Prioritize known kinases and proteins with plausible binding sites.
Troubleshooting Kinobeads Experiments:
| Problem | Potential Cause | Recommended Solution |
| High background of non-specific proteins | Insufficient blocking of beads, hydrophobic interactions, or overly stringent lysis conditions. | Pre-clear the lysate with control beads. Optimize the wash buffer composition (e.g., salt and detergent concentration). |
| Low yield of identified kinases | Low expression of kinases in the chosen cell line, or inefficient capture by the beads. | Use a cocktail of cell lines to broaden kinome coverage.[11] Ensure the kinobead matrix has broad kinase affinity. |
| Missing a known target | The target kinase is not expressed in the cell line, or it has a very low affinity for the beads. | Verify target expression via Western blot or proteomics of the whole cell lysate. The target may not be amenable to this assay if it's not an ATP-competitive interaction.[1] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative acridinone-based kinase inhibitors against their intended targets and known off-targets.
Table 1: Inhibitory Activity of Acridinone Derivatives Against AKT Kinase
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| 8f | AKT | 5.38 | - | In vitro kinase assay |
| 7f | AKT | 6.90 | - | In vitro kinase assay |
| Compound 2 | AKT | 0.012 | - | In vitro kinase assay |
| 1a-1d | AKT | < 5 | - | Kinase activity assay |
Data compiled from multiple sources.[6]
Table 2: Selectivity Profile of Acridinone-based MARK4 Inhibitors
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) |
| 7b | MARK4 | Sub-micromolar | Kinase Panel (26) | Distinct Profile |
| 7d | MARK4 | Sub-micromolar | Kinase Panel (26) | Distinct Profile |
| 7f | MARK4 | Sub-micromolar | Kinase Panel (26) | Distinct Profile |
Specific IC50 values against the 26-kinase panel were not provided in the source material, but a distinct selectivity profile was noted.[8]
Table 3: Cytotoxicity of Acridinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 8f | MCF-7 | 4.72 |
| 8f | MDA-MB-231 | 5.53 |
| 8i | MCF-7 | 8.25 |
| 9i | MCF-7 | 6.76 |
These values reflect cellular viability and may be influenced by on- and off-target effects.[6][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Kinase Profiling using a Radiometric Assay
This protocol describes a general method for assessing the inhibitory activity of an acridinone compound against a panel of kinases.
Materials:
-
Kinase panel (e.g., from Reaction Biology or Promega)
-
Acridinone inhibitor stock solution (in DMSO)
-
[γ-33P]-ATP
-
Kinase-specific substrates
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the acridinone inhibitor in the kinase reaction buffer.
-
Reaction Setup: In each well of a 96-well plate, add:
-
5 µL of the diluted compound or DMSO (vehicle control).
-
10 µL of the kinase/substrate mixture.
-
10 µL of the [γ-33P]-ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with saline solution to remove unincorporated [γ-33P]-ATP.
-
Detection: Measure the incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for assessing target engagement in intact cells.[6][8][13]
Materials:
-
Cell line of interest
-
Acridinone inhibitor
-
PBS and cell culture medium
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Apparatus for Western blotting or other protein detection method
Procedure:
-
Cell Treatment: Treat cultured cells with the acridinone inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a specific lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.
Protocol 3: Kinobeads-based Off-Target Identification
This protocol describes a competitive chemical proteomics approach to identify inhibitor targets.[9][10][11]
Materials:
-
Kinobeads (e.g., commercially available or custom-made)
-
Cell lysate
-
Acridinone inhibitor
-
Wash and elution buffers
-
Equipment for protein digestion and mass spectrometry
Procedure:
-
Lysate Preparation: Prepare a native cell lysate from the cell line(s) of interest.
-
Competitive Binding: Incubate aliquots of the cell lysate with increasing concentrations of the soluble acridinone inhibitor for a set period (e.g., 1 hour).
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate and incubate to allow kinases not bound by the free inhibitor to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the relative abundance of each identified kinase as a function of the inhibitor concentration. A dose-dependent decrease in abundance indicates a specific interaction.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of acridinone kinase inhibitors.
Caption: Workflow for identifying and validating off-target effects.
Caption: Inhibition of the PI3K/AKT signaling pathway by an acridinone.
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. news-medical.net [news-medical.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. promega.com [promega.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Cell Permeability of Acridinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of acridinone compound cell permeability.
Frequently Asked Questions (FAQs)
Q1: My acridinone compound shows low permeability in the PAMPA assay. What are the potential causes and solutions?
A1: Low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) for an acridinone compound can stem from several factors. Firstly, acridinones are often hydrophobic, which can lead to poor aqueous solubility in the donor compartment, thus limiting the concentration gradient available for passive diffusion. Secondly, highly lipophilic compounds may become trapped within the artificial membrane, resulting in low recovery in the acceptor compartment.
Troubleshooting Steps:
-
Improve Solubility: Consider using co-solvents such as DMSO (up to 1%) in the donor buffer to increase the solubility of your compound. However, be mindful that high concentrations of organic solvents can disrupt the integrity of the artificial membrane.
-
Assess Membrane Retention: Quantify the amount of compound remaining in the donor compartment and retained in the membrane at the end of the assay. High membrane retention suggests that the compound's lipophilicity is a limiting factor.
-
Modify Compound Structure: If feasible, medicinal chemistry efforts can be directed towards synthesizing analogs with a more balanced lipophilicity (logP in the range of 1-3 is often cited as optimal for passive diffusion).
Q2: I am observing a high efflux ratio (>2) for my acridinone compound in the Caco-2 permeability assay. What does this indicate and how can I confirm it?
A2: A high efflux ratio (PappB-A / PappA-B > 2) in a bidirectional Caco-2 assay strongly suggests that your acridinone compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the apical membrane of Caco-2 cells.[1][2] These transporters actively pump the compound out of the cell, reducing its net absorption from the apical (intestinal lumen) to the basolateral (bloodstream) side.
Confirmation Steps:
-
Use of P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[3][4] A significant decrease in the efflux ratio (ideally approaching 1) upon co-incubation with the inhibitor confirms that your compound is a P-gp substrate.
-
Cell Lines Overexpressing P-gp: Utilize cell lines that are engineered to overexpress specific efflux transporters to further characterize the interaction.
Q3: How can I improve the cell permeability of a promising acridinone lead compound that is a P-gp substrate?
A3: Enhancing the permeability of a P-gp substrate involves two main strategies: structural modification of the compound or co-administration with a P-gp inhibitor.
Strategies:
-
Structural Modification: Medicinal chemists can attempt to mask the structural motifs responsible for P-gp recognition. This could involve altering hydrogen bonding patterns or reducing the number of rotatable bonds.
-
Formulation with P-gp Inhibitors: Developing a formulation that includes a safe and effective P-gp inhibitor can increase the oral bioavailability of the acridinone compound.[1][5]
-
Nanoparticle-based Delivery Systems: Encapsulating the acridinone compound in nanoparticles can sometimes bypass P-gp mediated efflux.[6][7]
Data Presentation
The following tables provide an example of how to present quantitative data from permeability assays for a series of acridinone analogs.
Table 1: Physicochemical Properties and PAMPA Permeability of Acridinone Analogs
| Compound ID | R-Group Modification | logP | Aqueous Solubility (µM) | PAMPA Pe (10-6 cm/s) |
| ACR-001 | -H | 2.8 | 50 | 5.2 |
| ACR-002 | -Cl | 3.5 | 15 | 3.1 |
| ACR-003 | -OCH3 | 2.5 | 65 | 6.8 |
| ACR-004 | -NO2 | 2.6 | 40 | 4.5 |
Table 2: Caco-2 Permeability and Efflux Ratio of Acridinone Analogs
| Compound ID | PappA-B (10-6 cm/s) | PappB-A (10-6 cm/s) | Efflux Ratio (ER) | ER with Verapamil |
| ACR-001 | 2.1 | 8.4 | 4.0 | 1.2 |
| ACR-002 | 1.5 | 7.5 | 5.0 | 1.3 |
| ACR-003 | 3.5 | 4.2 | 1.2 | 1.1 |
| ACR-004 | 1.8 | 9.0 | 5.0 | 1.5 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of acridinone compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.
-
Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 1%.
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the donor solution containing the test compound to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium) where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
[CA(t)] is the compound concentration in the acceptor well at time t.
-
Cequilibrium = ([CD(t)] * VD + [CA(t)] * VA) / (VD + VA)
-
Caco-2 Cell Permeability Assay
This protocol assesses both passive and active transport of acridinone compounds across a monolayer of human intestinal cells.[3][8][9][10][11]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution in HBSS to the apical chamber (e.g., 0.5 mL).
-
Add fresh HBSS to the basolateral chamber (e.g., 1.5 mL).
-
-
For Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution in HBSS to the basolateral chamber (e.g., 1.5 mL).
-
Add fresh HBSS to the apical chamber (e.g., 0.5 mL).
-
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: ER = PappB-A / PappA-B.
Visualizations
Caption: Workflow for assessing and enhancing the cell permeability of acridinone compounds.
Caption: Mechanism of P-glycoprotein mediated efflux of acridinone compounds and its inhibition.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. journals.aboutscience.eu [journals.aboutscience.eu]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Reducing background fluorescence in cell imaging with acridinones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing acridinone-based compounds in cell imaging.
Part 1: General Troubleshooting Guide for High Background Fluorescence
High background fluorescence is a common issue in cell imaging that can obscure the signal from your target molecules, leading to poor image quality and difficulty in data interpretation. Below are common causes and solutions to reduce background fluorescence.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: What are the primary sources of high background fluorescence in my cell imaging experiments?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous cellular components, such as NADH, collagen, and riboflavin, can emit their own fluorescence when excited by light.[1][2] Dead cells are also a significant source of autofluorescence.
-
Non-specific antibody binding: Primary or secondary antibodies may bind to unintended targets in the cell.[3][4]
-
Excess fluorescent probe: A high concentration of a fluorescent dye or antibody conjugate can lead to non-specific binding or unbound molecules remaining in the field of view.
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[1][5]
-
Media and mounting components: Phenol red, serum, and some mounting media can contribute to background fluorescence.[2]
Q2: How can I reduce autofluorescence from my cells or tissue?
Several methods can help mitigate autofluorescence:
-
Use a viability dye: For live-cell imaging, use a viability dye to exclude dead cells from your analysis, as they are often highly autofluorescent.
-
Chemical quenching: Treat fixed cells with a quenching agent like sodium borohydride to reduce aldehyde-induced autofluorescence.[1][5]
-
Photobleaching: Before labeling, expose your sample to the excitation light to "bleach" the endogenous fluorophores.[5]
-
Choose appropriate fluorophores: Use fluorophores in the far-red spectrum, as autofluorescence is typically weaker at longer wavelengths.[1]
-
Spectral unmixing: If your imaging system has this capability, you can computationally separate the autofluorescence signal from your specific signal based on their different emission spectra.
Q3: My background is high due to non-specific antibody binding. What can I do?
To minimize non-specific antibody binding, consider the following:
-
Optimize antibody concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.
-
Improve blocking: Increase the incubation time with your blocking buffer or try a different blocking agent (e.g., bovine serum albumin (BSA), normal serum from the secondary antibody host species).[4]
-
Increase wash steps: After antibody incubations, increase the number and duration of your wash steps to remove unbound antibodies.
-
Use high-quality antibodies: Ensure your primary antibody is specific for its target.
-
Include proper controls: Use an isotype control for your primary antibody to assess the level of non-specific binding.
Q4: What is a general workflow for minimizing background fluorescence in an immunofluorescence experiment?
Below is a generalized workflow incorporating steps to reduce background fluorescence.
Part 2: Understanding the Role of Acridinones in Cell Imaging
While the term "reducing background fluorescence" might lead one to think of quenching agents, acridinones primarily function as fluorescent probes themselves. Their unique properties, however, contribute to generating images with a high signal-to-noise ratio, effectively giving the appearance of reduced background.
Frequently Asked Questions (FAQs) - Acridinones
Q1: Are acridinones used to quench or reduce background fluorescence from other dyes?
Currently, acridinones are not typically used as general quenching agents to reduce background fluorescence from other fluorophores or cellular autofluorescence in cell imaging. Their primary application is as fluorescent labels or probes.
Q2: If acridinones are fluorescent, how do they help with the problem of background signal?
Many acridinone derivatives exhibit a property called Aggregation-Induced Emission (AIE) .[6][7] This means they are essentially non-fluorescent when dissolved in aqueous solutions (like cell culture media) but become highly fluorescent when they aggregate or bind to specific targets within the cell, such as lipid droplets.[6][7][8] This "off-on" switching mechanism is highly advantageous:
-
Low background from unbound probe: Unbound acridinone molecules in the cellular environment remain in their non-fluorescent state, contributing very little to background signal.[6][7]
-
High signal at the target: When the acridinone probes bind to their target, their fluorescence is "turned on," resulting in a bright, specific signal.
This high signal-to-noise ratio is a key benefit of using AIE-active acridinone probes.
Q3: What is the mechanism behind Aggregation-Induced Emission (AIE) in acridinones?
In their dissolved, single-molecule state, parts of the acridinone molecule can rotate freely. This rotation provides a non-radiative pathway for the energy absorbed from the excitation light to dissipate, meaning the molecule does not fluoresce. When these molecules aggregate or are confined by binding to a target, this intramolecular rotation is restricted. This blockage of the non-radiative decay pathway forces the energy to be released as light, resulting in strong fluorescence.
Q4: What are the applications of acridinone-based fluorescent probes?
Due to their favorable photophysical properties, acridinone derivatives are used in a variety of cell imaging applications, including:
-
Lipid droplet tracking: Specific acridinone probes have been developed to stain lipid droplets.[8]
-
Cancer diagnosis: The differential accumulation of lipid droplets in cancer cells can be visualized with acridinone probes.[8]
-
Sensing nitric oxide: Acridinone-based probes have been designed to fluoresce in the presence of nitric oxide, a key signaling molecule.[9]
Quantitative Data on Acridinone Probes
The performance of fluorescent probes is often characterized by their quantum yield in different environments. Below is a summary of representative data for certain acridinone derivatives.
| Solvent/Environment | Quantum Yield (Φ) | Fluorescence Emission | Reference |
| Water (H₂O) | Very Low | Quenched | [6] |
| Methanol (MeOH) | High | Yellow | [6] |
| Ethanol (EtOH) | High | Yellow | [6] |
| DMSO | Moderate | Red-shifted | [6] |
| Cellular Environment (e.g., bound to lipid droplets) | High | Orange/Red | [7] |
This table is a generalized representation based on published data. Actual values will vary depending on the specific acridinone derivative.
Experimental Protocol: Staining Lipid Droplets with an Acridinone-Based Probe
This protocol is a general example and should be optimized for your specific cell type and imaging system.
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency in complete growth medium.
-
-
Probe Preparation:
-
Prepare a stock solution of the acridinone probe (e.g., 1 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
-
Cell Staining:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or an optically clear buffered saline solution) to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific acridinone probe's excitation and emission wavelengths. For example, many acridinone probes are excited with a blue or green laser and emit in the yellow-to-red range.
-
-
Controls:
-
Always include an unstained control (cells that have not been treated with the probe) to assess the level of autofluorescence.
-
If applicable, include positive and negative controls for the biological process you are studying.
-
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Acridinone Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acridinone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of acridinones.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in acridinone synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost activity. For heterogeneous catalysts like palladium on a support, deactivation can occur through reduction of the active Pd(II) species to less active Pd(0) nanoparticles.[1] For reusable catalysts such as Fe3O4@Polyaniline-SO3H, ensure proper handling and storage between runs to prevent deactivation.
-
Poisoning: Impurities in your starting materials or solvent can act as catalyst poisons.[2] For instance, sulfur compounds can poison noble metal catalysts. Ensure the purity of all reagents and solvents.
-
Sub-optimal Catalyst Loading: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions. Re-optimize the catalyst loading for your specific substrates.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products. Experiment with a range of temperatures.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to byproduct formation.
-
Solvent: The choice of solvent can significantly impact the reaction. Ensure you are using a solvent that is appropriate for your specific catalytic system and starting materials. For example, the Fe3O4@Polyaniline-SO3H catalyzed synthesis of acridinediones works well in ethanol under reflux conditions.[3]
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Purify your starting materials if their purity is questionable.
-
Anhydrous Conditions: Some catalytic reactions, particularly those involving organometallic catalysts, are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if required.
-
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Poor selectivity often points to issues with the catalyst or reaction conditions not favoring the desired reaction pathway.
-
Catalyst Choice: The catalyst itself is a primary determinant of selectivity. For instance, in palladium-catalyzed C-H bond activation for acridinone synthesis, the choice of directing group on the substrate can influence the site of arylation.[4] If you are experiencing poor regioselectivity, consider a different catalyst or modifying your substrate.
-
Ligand Effects (for metal complexes): In reactions using palladium or copper catalysts, the choice of ligand can dramatically influence selectivity. Experiment with different ligands to find one that favors the formation of your desired product.
-
Reaction Temperature and Time: As mentioned for low yields, these parameters also affect selectivity. Lowering the temperature may favor the thermodynamically more stable product, while shorter reaction times can sometimes prevent the formation of over-reaction or decomposition products.
-
Rate of Addition: For multi-component reactions, the rate at which reagents are added can influence which reaction pathway is dominant. A slow, controlled addition of one reagent can sometimes improve selectivity.
Q3: My heterogeneous catalyst is losing activity after a few cycles. What is happening and can I regenerate it?
A3: Loss of activity in recyclable heterogeneous catalysts is a common issue. The primary causes are:
-
Leaching: The active catalytic species may be detaching from the solid support and dissolving into the reaction mixture.
-
Fouling/Coking: The catalyst surface can become blocked by carbonaceous deposits or other insoluble byproducts.[5]
-
Sintering: In the case of nanoparticle catalysts, the small particles can agglomerate into larger, less active particles at high temperatures.[2]
-
Poisoning: As mentioned earlier, irreversible binding of impurities to the active sites.[2]
Regeneration Strategies:
-
For catalysts deactivated by fouling, washing with an appropriate solvent or a dilute acid/base solution may remove the adsorbed species.
-
In some cases of deactivation by reduction (e.g., Pd(II) to Pd(0)), treatment with a mild oxidizing agent can regenerate the active catalytic species.[1]
-
For catalysts like Fe3O4@Polyaniline-SO3H, which are separated using a magnet, ensure complete recovery and thorough washing with a suitable solvent (like ethanol) before reuse to remove any adsorbed products or byproducts.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for acridinone synthesis?
A1: Several classes of catalysts are employed for acridinone synthesis, with the choice depending on the specific synthetic route:
-
Palladium-based catalysts: These are widely used for C-H activation, carbonylation, and cross-coupling reactions to form the acridone core.[4][6]
-
Copper-based catalysts: Often used in Ullmann condensation reactions, which are a classical method for forming the N-aryl bond in the acridone scaffold.[7]
-
Heterogeneous catalysts: These include magnetic nanoparticles like Fe3O4@Polyaniline-SO3H, which offer advantages such as easy separation and reusability.[2][3]
-
Acid catalysts: Strong acids like sulfuric acid are used in the final cyclization step of the Ullmann condensation to form the acridone ring.[8]
Q2: What are the advantages of using a heterogeneous catalyst like Fe3O4@Polyaniline-SO3H?
A2: Heterogeneous catalysts like Fe3O4@Polyaniline-SO3H offer several benefits, particularly in the context of green chemistry and process efficiency:
-
Easy Separation: Being magnetic, the catalyst can be easily removed from the reaction mixture using an external magnet, simplifying the workup procedure.[3][9]
-
Reusability: The catalyst can be recovered and reused for multiple reaction cycles, which reduces cost and waste.[2]
-
High Activity and Stability: These catalysts often exhibit high thermal stability and catalytic activity.[3]
-
Mild Reaction Conditions: Many reactions using these catalysts can be carried out under relatively mild conditions.[2]
Q3: How do I choose the right catalyst for my specific acridinone synthesis?
A3: The selection of a catalyst depends on several factors:
-
Synthetic Route: The overall synthetic strategy will dictate the type of catalytic transformation needed (e.g., C-N coupling, C-H activation).
-
Substrate Scope: The functional groups present on your starting materials may not be compatible with certain catalysts or reaction conditions.
-
Desired Purity and Yield: Some catalysts may offer higher yields and selectivities than others for a particular transformation.
-
Process Considerations: For larger-scale synthesis, factors like catalyst cost, reusability, and ease of separation become more important.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Acridinedione Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Fe3O4@Polyaniline-SO3H | Ethanol | Reflux | 10-15 | 90-98 | [3] |
| 2 | LUS-1-SO3H | Ethanol | Reflux | 15-25 | 88-95 | [10] |
| 3 | TBAHS (Microwave) | Ethanol | - | 2-5 | 92-96 | [11] |
| 4 | [HOOCC5H4NH]3PW12O40 | Solvent-free | 120 | 10-20 | 90-97 | [11] |
This table presents a selection of catalysts for the one-pot synthesis of acridinedione derivatives from an aromatic aldehyde, dimedone, and ammonium acetate, showcasing the high efficiency of various catalytic systems.
Experimental Protocols
Protocol 1: Synthesis of Acridinedione Derivatives using Fe3O4@Polyaniline-SO3H Catalyst [3]
This protocol describes the one-pot, four-component synthesis of acridinedione derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
Ammonium acetate (1 mmol)
-
Fe3O4@Polyaniline-SO3H nanocomposite (30 mg)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), ammonium acetate (1 mmol), and Fe3O4@Polyaniline-SO3H (30 mg) in ethanol (5 mL).
-
Stir the mixture at reflux temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10-15 minutes.
-
After completion of the reaction, cool the mixture to room temperature.
-
Place a strong magnet on the outside of the flask to attract the catalyst to the side.
-
Decant the solution to separate it from the catalyst.
-
Evaporate the solvent from the decanted solution under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure acridinedione derivative.
-
Wash the recovered catalyst with ethanol, dry it, and it can be reused for subsequent reactions.
Protocol 2: Palladium-Catalyzed Dual C-H Carbonylation for Acridone Synthesis [6]
This protocol outlines a general procedure for synthesizing acridones from diarylamines.
Materials:
-
Diarylamine (0.5 mmol)
-
Pd(OAc)2 (5 mol%)
-
Ligand (e.g., a phosphine ligand, 10 mol%)
-
Co2(CO)8 (1.0 mmol) as a CO source
-
Oxidant (e.g., benzoquinone, 1.0 mmol)
-
Solvent (e.g., Toluene, 2 mL)
Procedure:
-
To an oven-dried reaction tube, add the diarylamine, Pd(OAc)2, ligand, and oxidant.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add the solvent and then Co2(CO)8.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction for the specified time (e.g., 24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired acridone.
Visualizations
Caption: A decision workflow for selecting a catalyst for acridinone synthesis.
Caption: A general experimental workflow for catalytic acridinone synthesis.
Caption: Mechanism of action for acridone derivatives as Topoisomerase II poisons.[4]
References
- 1. KEGG PATHWAY Database [genome.jp]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acridone alkaloids - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Haspin Kinase Inhibitors: 2,7-Dimethoxyacridin-9(10H)-one and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,7-Dimethoxyacridin-9(10H)-one and other prominent Haspin kinase inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development endeavors targeting this key mitotic kinase.
Introduction to Haspin Kinase
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in mitosis.[1][2] Its primary known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][3] This phosphorylation event is essential for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn ensures accurate chromosome alignment and segregation during cell division.[4][5] Given its critical role in mitosis and its high expression in proliferating cells, including cancer cells, Haspin has emerged as a promising target for the development of novel anti-cancer therapeutics.[1][6]
The Haspin Signaling Pathway
The signaling cascade initiated by Haspin is pivotal for mitotic progression. The pathway diagram below illustrates the key events following Haspin activation.
Caption: The Haspin signaling pathway, initiating with the phosphorylation of Histone H3 at Threonine 3.
Comparison of Haspin Inhibitors
| Inhibitor | Chemical Scaffold | In Vitro IC50 (Haspin) | Cellular Activity (EC50) | Key References |
| 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine | Acridine | 10 nM | 20 nM (in mitotic HeLa cells) | [1] |
| CHR-6494 | Indazolyl-imidazopyridazinamine | 2 nM | 473 nM (HeLa), 500 nM (HCT-116) | [7] |
| 5-Iodotubercidin (5-ITu) | Pyrrolopyrimidine | 3-9 nM | ~100-500 nM (for H3T3ph inhibition in HeLa) | [4] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency and efficacy of Haspin inhibitors. Below are detailed methodologies for key assays.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of Haspin kinase and the inhibitory potential of test compounds.
Caption: Workflow for the TR-FRET based Haspin kinase inhibition assay.
Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add a mixture of recombinant Haspin kinase and a biotinylated Histone H3 peptide substrate to each well.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP. The final concentrations of enzyme, substrate, and ATP should be at or near their Km values to allow for the identification of different types of inhibitors. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction by adding a solution containing EDTA.
-
Detection: Add a detection mixture containing a Europium (Eu³⁺)-labeled antibody specific for phosphorylated Histone H3 at Threonine 3 (p-H3T3) and Streptavidin-Allophycocyanin (SA-APC).
-
Incubation: Incubate the plate at room temperature to allow for the binding of the antibody to the phosphorylated peptide and the binding of streptavidin to the biotinylated peptide.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader. The excitation of the Europium donor results in energy transfer to the APC acceptor when they are in close proximity (i.e., when the substrate is phosphorylated), leading to a FRET signal.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined relative to controls (no inhibitor), and IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Assay for Haspin Inhibition (Phospho-H3T3 ELISA)
This assay measures the level of Histone H3 Threonine 3 phosphorylation in cells treated with Haspin inhibitors, providing a direct readout of the inhibitor's cellular efficacy.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or HCT-116) in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the Haspin inhibitor for a specified duration (e.g., 2-24 hours). To enrich for mitotic cells, a mitotic arresting agent like nocodazole can be added.
-
Cell Lysis: After treatment, lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Plate Coating: Use a 96-well ELISA plate pre-coated with an antibody that captures total Histone H3.
-
Lysate Incubation: Add the cell lysates to the coated wells and incubate to allow the capture of Histone H3.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Detection Antibody Incubation: Add a primary antibody that specifically recognizes phosphorylated H3T3 and incubate.
-
Washing: Repeat the washing steps.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the phospho-H3T3 signal to the total amount of protein or cell number. Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the phospho-H3T3 signal.
Conclusion
The available data indicates that acridine-based compounds, such as the close analog of this compound, are potent inhibitors of Haspin kinase. When compared to other well-characterized inhibitors like CHR-6494 and 5-Iodotubercidin, the acridine scaffold demonstrates comparable in vitro potency. The choice of inhibitor for a specific research application will depend on factors such as desired selectivity, cellular permeability, and off-target effects. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel and existing Haspin inhibitors. Further studies are warranted to fully characterize the inhibitory profile of this compound itself and to explore the therapeutic potential of this class of compounds.
References
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DYRK2 Kinase Inhibitors for Researchers
An objective analysis of current inhibitor performance and experimental validation.
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target, particularly in oncology.[1][2][3] As a regulator of protein degradation, cell cycle progression, and DNA damage response, its inhibition offers a promising strategy for therapeutic intervention in various cancers, including triple-negative breast cancer and multiple myeloma.[1][4] This guide provides a comparative overview of prominent DYRK2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection and application.
Performance Comparison of DYRK2 Inhibitors
The landscape of DYRK2 inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for several notable DYRK2 inhibitors. It is important to note that these values are influenced by the specific assay conditions and should be considered in the context of the experimental setup.
| Inhibitor | DYRK2 IC50 (nM) | Selectivity Profile & Notes |
| C17 | ~single-digit nM[4][5] | Potent and highly selective. Shows significantly less activity against closely related kinases like DYRK1A, DYRK1B, DYRK3, Haspin, and MARK3.[4][5] |
| LDN192960 | 13[1] | Initially developed as a Haspin inhibitor. Also inhibits other DYRK family members.[4][6] |
| Compound 54 | 14[7] | Developed for prostate cancer treatment, showing high selectivity across a panel of 215 kinases.[7] |
| Compound 6 | 17[5] | A potent inhibitor from the same chemical series as C17. |
| Harmine | 900[1] | A natural β-carboline alkaloid, also inhibits DYRK1A (80 nM), DYRK3 (800 nM), and monoamine oxidase.[1] |
| Curcumin | 5[1] | A natural compound, but it is noted to be highly nonspecific at higher concentrations (>15 µM).[1] |
| Silmitasertib (CX-4945) | Not specified for DYRK2 | A potent CK2 inhibitor that also potently inhibits class I and II DYRKs. The IC50 for DYRK3 is 18 nM.[1] |
DYRK2 Signaling Pathway
DYRK2 is a central node in several critical cellular signaling pathways. It functions as a serine/threonine and tyrosine kinase, and also as a scaffold for E3 ubiquitin ligase complexes.[1][3] Its activity influences cell cycle progression, apoptosis, and proteasomal regulation. A notable function of DYRK2 is its role in the DNA damage response, where it can phosphorylate p53 at Serine 46, leading to apoptosis.[8][9][10]
Experimental Protocols
Accurate and reproducible assessment of DYRK2 inhibition is crucial for drug development. Below are outlines of common experimental workflows for characterizing DYRK2 inhibitors.
In Vitro Kinase Assay Workflow
Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound against the DYRK2 enzyme. The ADP-Glo™ Kinase Assay is a widely used method.[8]
Detailed Methodologies:
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[8]
-
Reagent Preparation: Dilute the DYRK2 enzyme, substrate (e.g., DYRKtide), ATP, and test inhibitors to their final concentrations in kinase buffer.[8]
-
Kinase Reaction: In a 384-well plate, add 1 µl of the test inhibitor or DMSO control, followed by 2 µl of the DYRK2 enzyme, and initiate the reaction by adding 2 µl of the substrate/ATP mixture.[8]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[8]
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.[8]
-
-
LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of inhibitors to the kinase.[11]
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the europium-labeled anti-tag antibody and the DYRK2 kinase, and an Alexa Fluor® 647-labeled tracer.[11]
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound, followed by 8 µL of the 2X kinase/antibody mixture, and finally 4 µL of the 4X tracer.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]
-
Data Acquisition: Read the FRET signal on a suitable plate reader. Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.[11]
-
Cellular Assays
To assess the efficacy of DYRK2 inhibitors in a biological context, cell-based assays are essential. These assays can measure the downstream effects of DYRK2 inhibition, such as changes in protein phosphorylation or cell viability. A common approach is to measure the phosphorylation of a known DYRK2 substrate, like Rpt3 at Thr25.[4]
General Protocol for Cellular Target Engagement:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., U266 multiple myeloma cells) to an appropriate density. Treat the cells with varying concentrations of the DYRK2 inhibitor for a specified period.
-
Cell Lysis: After treatment, harvest and lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of a DYRK2 substrate (e.g., phospho-Rpt3-Thr25) and the total protein as a loading control.
-
Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.
This guide provides a foundational understanding of the current landscape of DYRK2 inhibitors. For researchers entering this field, a thorough evaluation of the available compounds using standardized and well-controlled experimental protocols is paramount for advancing the therapeutic potential of DYRK2 inhibition.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. DYRK2 - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Acridinone-Based Fluorescent Probes and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Fluorescent Probe Properties
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The table below summarizes these properties for Acridone, Fluorescein, and Rhodamine B, facilitating a direct comparison of their performance.
| Property | Acridone | Fluorescein | Rhodamine B |
| Excitation Maximum (λex) | ~399 nm (in DMSO)[1] | ~490 nm (in ethanol) | ~553 nm (in ethanol) |
| Emission Maximum (λem) | ~413 nm (in DMSO)[1] | ~514 nm (in ethanol) | ~576 nm (in ethanol) |
| Molar Extinction Coefficient (ε) | 99,900 M⁻¹cm⁻¹ (at 249 nm in ethanol)[2] | 92,300 M⁻¹cm⁻¹ (at 482.5 nm in ethanol) | 106,000 M⁻¹cm⁻¹ (at 542.8 nm in ethanol) |
| Quantum Yield (Φ) | 0.42 (in ethanol)[2] | 0.79 (in ethanol) | 0.70 (in ethanol) |
| Stokes Shift | ~14 nm (in DMSO)[1] | ~24 nm (in ethanol) | ~23 nm (in ethanol) |
| Photostability | Reported to be extremely photostable[3] | Moderate, susceptible to photobleaching and pH changes[4] | Good photostability[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties presented in the comparison table.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: A concentrated stock solution of the fluorescent probe is prepared by accurately weighing a small amount of the dye and dissolving it in a precise volume of a suitable solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.
-
Data Analysis: A graph of absorbance versus concentration is plotted. According to the Beer-Lambert law (A = εcl), the slope of the linear portion of this graph is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is a common and reliable approach.
Protocol:
-
Selection of a Standard: A standard fluorescent dye with a known quantum yield and with absorption and emission spectra that overlap with the test sample is chosen.
-
Preparation of Solutions: A series of dilute solutions of both the test probe and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
The integrated fluorescence intensity for each solution is calculated.
-
A graph of integrated fluorescence intensity versus absorbance is plotted for both the test probe and the standard.
-
The quantum yield of the test probe (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard (if different).
-
-
Assessment of Photostability
Photostability refers to the ability of a fluorophore to resist photobleaching (fading) upon exposure to light.
Protocol:
-
Sample Preparation: A solution of the fluorescent probe is prepared at a known concentration.
-
Light Exposure: The sample is placed in a fluorometer and continuously illuminated with an excitation light source of a specific wavelength and intensity.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time.
-
Data Analysis: The fluorescence intensity is plotted as a function of time. The rate of decay of the fluorescence signal provides a measure of the photostability of the probe. A slower decay indicates higher photostability.
Visualizations
Experimental Workflow for Quantum Yield Determination
References
Validating the Inhibitory Effect of 2,7-Dimethoxyacridin-9(10H)-one Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of 2,7-Dimethoxyacridin-9(10H)-one derivatives with alternative kinase inhibitors, supported by experimental data and detailed protocols for validation. It is designed for researchers, scientists, and drug development professionals working on novel therapeutic agents.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives has been evaluated against several kinases, showing significant activity. This section compares their performance with established inhibitors targeting similar pathways.
Table 1: Comparison of IC50 Values for this compound Derivative and Alternative Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (µM) | Cell Line(s) | Reference |
| This compound Derivative (Compound 1) | DYRK2 | 0.010 | - (Biochemical Assay) | [1] |
| Haspin | 0.025 | - (Biochemical Assay) | [1] | |
| Alternative: AZD0364 | ERK1/2 | Not specified | REH, MOLT-4, MOLM-14, K562 | [2] |
| Alternative: ZSTK474 | PI3K | Not specified | REH, MOLT-4, MOLM-14, K562 | [2] |
| Alternative: Acridone-pyrimidine hybrid (Compound 2) | AKT | 0.012 | A-549, HeLa, MCF-7, MDA-MB-231 | [3] |
| Alternative: N10-substituted acridone (Compound 8f) | AKT | 6.90 | MCF-7, MDA-MB-231 | [3] |
| Alternative: Doxorubicin | Topoisomerase II | 0.83 | MCF7 | [4] |
Signaling Pathways and Mechanism of Action
Acridone derivatives often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the ERK and AKT pathways.
The diagram above illustrates the general mechanism by which this compound derivatives are thought to inhibit the ERK and AKT signaling pathways, ultimately leading to a reduction in cell proliferation and survival.
Experimental Protocols
To validate the inhibitory effects of this compound derivatives, the following standardized experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound derivatives and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and control compounds. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant active kinase (e.g., ERK2, AKT1)
-
Kinase-specific substrate (e.g., myelin basic protein for ERK)
-
This compound derivatives and control inhibitors
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., radioactivity, fluorescence, luminescence)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Add the this compound derivative or control inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect and quantify the amount of substrate phosphorylation.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
References
- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acridinone Synthesis Methods for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient synthesis of the acridinone scaffold is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of prominent methods for acridinone synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
The acridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The enduring importance of this heterocyclic system has driven the development of a variety of synthetic strategies, from classical high-temperature condensations to modern catalytic and photocatalytic approaches. This guide presents a head-to-head comparison of four key methods for the synthesis of acridinones: the classical Bernthsen synthesis, the Ullmann condensation, a modern palladium-catalyzed dual C-H carbonylation, and a metal-free photocatalytic oxidation.
Comparative Data of Acridinone Synthesis Methods
The following table summarizes the key quantitative parameters for the selected acridinone synthesis methods, offering a clear comparison of their performance.
| Method | Key Reagents/Catalyst | Reaction Conditions | Reaction Time | Yield Range | Advantages | Disadvantages |
| Classical Bernthsen Synthesis | Diarylamine, Carboxylic Acid, ZnCl₂ or PPA | 200-270 °C[1] | 24 hours[1] | Poor to Good | Simple starting materials | Harsh conditions, long reaction times, often low yields |
| Microwave-Assisted Bernthsen Synthesis | Diarylamine, Carboxylic Acid, ZnCl₂ or p-TSA | Microwave irradiation, 200-210 °C | 5-7 minutes[2] | 63-82%[2] | Rapid synthesis, improved yields[2][3] | Requires specialized microwave equipment |
| Ullmann Condensation | o-Halobenzoic Acid, Aniline derivative, Copper powder, K₂CO₃; then strong acid (e.g., H₂SO₄) | Reflux, then strong acid cyclization | Several hours | Moderate to Good | Readily available starting materials | Often requires harsh cyclization conditions, copper catalyst can be problematic |
| Palladium-Catalyzed Dual C-H Carbonylation | Diarylamine, Co₂(CO)₈, PdCl₂, Cu(TFA)₂·xH₂O | 1,4-dioxane, 130 °C | 12 hours | 42-95%[4] | High efficiency, excellent functional group tolerance, CO-free conditions[4][5] | Requires a palladium catalyst and a CO source surrogate |
| Metal-Free Photocatalytic Oxidation | N-substituted 9,10-dihydroacridine, Riboflavin tetraacetate, O₂ | Blue LEDs, Acetonitrile, Room temperature | 1-8 hours[6] | 82-93%[6] | Mild conditions, metal-free, environmentally friendly[6] | Requires a pre-synthesized dihydroacridine precursor |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to facilitate their implementation in a laboratory setting.
Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine
This protocol is adapted from a rapid, solvent-free microwave-assisted procedure.[2]
Materials:
-
Diphenylamine (2.0 mmol)
-
Acetic acid (20.0 mmol)
-
Zinc chloride (ZnCl₂) (8.0 mmol)
-
Test tube suitable for microwave synthesis
-
Microwave reactor (2.45 GHz)
-
Aqueous ammonia (28%)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a microwave-safe test tube, combine diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and zinc chloride (1.09 g, 8.0 mmol).
-
Irradiate the mixture in a microwave reactor at 200W, maintaining a temperature of 200-210 °C for 5 minutes.
-
After cooling, add 4 mL of 28% aqueous ammonia to the reaction mixture and stir.
-
Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and extract with ethyl acetate.
-
Dry the organic extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9-methylacridine.
Ullmann Condensation for Acridone Synthesis
This two-step protocol involves the initial copper-catalyzed N-arylation followed by acid-catalyzed cyclization.
Step 1: Synthesis of N-Phenylanthranilic Acid
-
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Copper powder
-
Dimethylformamide (DMF)
-
-
Procedure:
-
A mixture of o-chlorobenzoic acid, aniline, potassium carbonate, and a catalytic amount of copper powder in DMF is refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into water.
-
The product is precipitated by acidification, filtered, and washed to yield N-phenylanthranilic acid.
-
Step 2: Cyclization to Acridone
-
Materials:
-
N-Phenylanthranilic acid
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
-
Procedure:
-
N-Phenylanthranilic acid is heated in concentrated sulfuric acid or polyphosphoric acid.
-
The reaction mixture is then carefully poured onto ice, and the precipitated acridone is collected by filtration, washed with water, and dried.
-
Palladium-Catalyzed Dual C-H Carbonylation for Acridone Synthesis
This modern approach offers a highly efficient route to a diverse range of acridones under carbon monoxide-free conditions.[4]
Materials:
-
Diarylamine (0.2 mmol)
-
Co₂(CO)₈ (0.4 mmol)
-
PdCl₂ (0.02 mmol)
-
Cu(TFA)₂·xH₂O (0.4 mmol)
-
1,4-Dioxane (2.0 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the diarylamine (0.2 mmol), Co₂(CO)₈ (0.4 mmol), PdCl₂ (0.02 mmol), and Cu(TFA)₂·xH₂O (0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 2.0 mL of 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired acridone.
Metal-Free Photocatalytic Oxidation for N-Methylacridone Synthesis
This green chemistry approach utilizes visible light and a metal-free photocatalyst for the oxidation of N-substituted 9,10-dihydroacridines.[6]
Materials:
-
N-methyl-9,10-dihydroacridine (0.2 mmol)
-
Riboflavin tetraacetate (0.01 mmol)
-
Acetonitrile (0.4 mL)
-
Oxygen (balloon)
-
Blue LEDs
-
Water
-
Ethyl acetate (AcOEt)
Procedure:
-
Dissolve N-methyl-9,10-dihydroacridine (0.2 mmol) and riboflavin tetraacetate (0.01 mmol) in acetonitrile (0.4 mL) in a flask.
-
Bubble oxygen through the solution for 2 minutes.
-
Close the flask and stir the solution at room temperature under an oxygen atmosphere (balloon) while irradiating with blue LEDs for the specified reaction time (typically 1-8 hours).
-
Upon completion, add 2 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 2 mL).
-
The combined organic layers are dried, concentrated, and the product is isolated by flash chromatography.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described acridinone synthesis methods.
Caption: Workflow for the Bernthsen Acridinone Synthesis.
Caption: Two-step workflow of the Ullmann Acridinone Synthesis.
Caption: Workflow for the Pd-Catalyzed Acridinone Synthesis.
Caption: Workflow for the Photocatalytic Acridinone Synthesis.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acridinone-Based Anticancer Agents and Established Chemotherapeutics
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapies, researchers are increasingly turning their attention to synthetic heterocyclic compounds. Among these, acridinone derivatives have emerged as a promising class of molecules with potent anticancer properties. This guide provides a comparative benchmark of a novel acridinone derivative, N-(4-fluorobenzyl)-10-butyl-9-oxo-9,10-dihydroacridine-2-carboxamide (herein referred to as Compound 8f), against established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct overview of cytotoxic efficacy and mechanistic insights supported by experimental data.
Comparative Cytotoxicity
The in vitro cytotoxic activity of Compound 8f and the standard chemotherapeutic agents was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined using standardized cell viability assays. The results are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| Compound 8f | MCF-7 | 4.72 |
| MDA-MB-231 | 5.53 | |
| Doxorubicin | MCF-7 | 0.4 - 0.7 |
| A549 | ~5.25 | |
| Cisplatin | A549 | 5.25 - 16.48 |
| Paclitaxel | HeLa | 0.005 - 0.01 |
Table 1: Comparative IC50 Values of Compound 8f and Standard Anticancer Agents. The data indicates that while the established agents generally exhibit higher potency at nanomolar to low micromolar concentrations, Compound 8f demonstrates significant cytotoxic activity in the low micromolar range against breast cancer cell lines.[1][2][3][4]
Mechanisms of Action: A Glimpse into Cellular Destinies
The anticancer effects of these compounds are mediated through distinct signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Compound 8f is believed to exert its anticancer effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Doxorubicin , an anthracycline antibiotic, primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Cisplatin is a platinum-based drug that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.
Paclitaxel , a taxane, disrupts the normal function of microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols
The following provides a generalized methodology for the in vitro cytotoxicity assays used to generate the comparative data.
Cell Culture and Maintenance: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds (Compound 8f, Doxorubicin, Cisplatin, Paclitaxel) or vehicle control (DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for an additional 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.
Conclusion
This comparative guide highlights the potential of the acridinone scaffold, represented by Compound 8f, as a promising avenue for the development of new anticancer agents. While established chemotherapeutics like Doxorubicin, Cisplatin, and Paclitaxel remain cornerstones of cancer treatment, the unique mechanistic profile and significant cytotoxic activity of novel acridinone derivatives warrant further investigation. Future studies should focus on in vivo efficacy, safety profiling, and the elucidation of the precise molecular targets of these emerging compounds to fully assess their therapeutic potential.
References
Unveiling the Potent Bioactivity of Substituted Acridinones: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of substituted acridinone derivatives, detailing their structure-activity relationships (SAR) across anticancer, antiparasitic, and antiviral applications. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Substituted acridinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The planar tricyclic core of the acridinone scaffold allows for intercalation into DNA and interaction with various enzymes, making it a privileged structure in drug discovery. The biological effects of these molecules can be finely tuned by the nature and position of substituents on the acridinone ring system, leading to a wide range of therapeutic potentials. This guide delves into the critical aspects of the SAR of substituted acridinones, providing a valuable resource for the rational design of new and more effective therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted acridinones have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with DNA replication and vital cellular signaling pathways. Their mechanisms of action often involve the inhibition of topoisomerase enzymes and modulation of protein kinases, such as the extracellular signal-regulated kinase (ERK).
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of substituted acridinones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: Cytotoxicity of 2-Methyl-9-substituted Acridines against Human Cancer Cell Lines
| Compound | Substituent at 9-position | A-549 (Lung Carcinoma) CTC50 (µg/mL) | MCF-7 (Breast Cancer) CTC50 (µg/mL) |
| AS-1 | Phenylamino | 300 | 237.5 |
| AS-2 | 4-Chlorophenylamino | 187.5 | 212.5 |
| AS-5 | 4-Methoxyphenylamino | 262.5 | 337.5 |
Data sourced from a study on 2-methyl-9-substituted acridines.[1]
Table 2: Cytotoxicity of Acridine-Triazole and Acridine-Thiadiazole Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 4h | T24 (Bladder Carcinoma) | 8.05 ± 1.06 |
| 5h | T24 (Bladder Carcinoma) | 11.25 ± 1.16 |
| 6h | T24 (Bladder Carcinoma) | 8.93 ± 1.25 |
| 5-FU (Control) | MGC-803 (Gastric Cancer) | 30.45 ± 2.87 |
Data indicates that the introduction of aroyl thiourea, triazole, and thiadiazole groups can enhance antitumor activity.[2]
Key Mechanisms of Anticancer Action
1. Topoisomerase Inhibition: Acridinone derivatives can act as topoisomerase poisons by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.
2. ERK Pathway Inhibition: Certain acridinone alkaloids have been shown to inhibit the proliferation of cancer cells by suppressing the ERK signaling pathway, which is crucial for cell growth and survival.
3. G-Quadruplex Stabilization: Novel acridone derivatives have been designed to stabilize G-quadruplex DNA structures, which are found in the telomeric regions and promoter regions of oncogenes. This stabilization can inhibit the activity of telomerase, an enzyme essential for the immortal phenotype of cancer cells.[3][4][5]
dot digraph "Topoisomerase I Inhibition by Acridinone Derivatives" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
subgraph "cluster_workflow" { label="Mechanism of Action"; bgcolor="#F1F3F4"; fontcolor="#202124";
} } . Caption: Mechanism of Topoisomerase I inhibition by acridinone derivatives.
dot digraph "ERK Signaling Pathway Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
subgraph "cluster_pathway" { label="ERK Signaling Pathway"; bgcolor="#F1F3F4"; fontcolor="#202124";
} } . Caption: Inhibition of the ERK signaling pathway by acridinone derivatives.
Antiparasitic Activity: A Renewed Hope Against Neglected Diseases
Acridinone derivatives have emerged as promising candidates in the fight against parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis. Their activity is often attributed to their ability to interfere with parasitic DNA and essential metabolic pathways.
Comparative Analysis of Antiparasitic Activity
The following table summarizes the in vitro activity of various substituted acridinones against different parasites.
Table 3: Antimalarial Activity of Substituted Acridinones against Plasmodium falciparum
| Compound | Substituent | P. falciparum IC50 (µg/mL) | Cytotoxicity (MRC-5 cells) CC50 (µM) | Selectivity Index (SI) |
| IIa | 1-fluoro-10-(3-methyl-2-butenyl)- | < 0.2 | > 64 | > 100 |
| Ib | 10-allyl- | < 0.5 | > 64 | > 39 |
| Ie | 10-allyl- | < 0.5 | > 64 | > 39 |
Data from a study on new acridinone derivatives with antimalarial activity.[6][7]
Table 4: Anti-leishmanial Activity of Acridine Compounds against Leishmania donovani
| Compound | Concentration (µg/mL) | % Growth Inhibition of Promastigotes |
| Acridinone 1 | 100 | High |
| Acridinone 2 | 100 | High |
Both compounds also reduced the number of amastigotes in vivo.[8][9]
Key Mechanisms of Antiparasitic Action
The primary mechanism of antiparasitic action for many acridinones is the inhibition of nucleic acid synthesis, leading to alterations in the parasite's DNA and mitochondria.[8][9] In the context of malaria, some derivatives may also interfere with the parasite's detoxification of heme.
Antiviral Activity: A Broad Spectrum of Inhibition
The antiviral potential of substituted acridinones has been explored against a range of DNA and RNA viruses. The structural features of the acridinone scaffold allow for interactions with viral enzymes and nucleic acids, thereby inhibiting viral replication.
Comparative Analysis of Antiviral Activity
The antiviral efficacy of N-substituted acridone derivatives has been demonstrated against hemorrhagic fever viruses like Junin virus (JUNV) and Dengue virus (DENV).
Table 5: Antiviral Activity of N-allyl Acridones against JUNV and DENV-2
| Compound | Virus | EC50 (µM) | Cytotoxicity (Vero cells) CC50 (µM) | Selectivity Index (SI) |
| 3c | JUNV | 5.5 | > 1000 | > 181.8 |
| 3f | JUNV | 4.7 | > 1000 | > 212.8 |
| 3c | DENV-2 | - | > 1000 | > 400 |
| 3f | DENV-2 | - | > 1000 | > 322.6 |
These compounds were found to block in vitro multiplication of the viruses.[10][11][12]
Key Mechanisms of Antiviral Action
The precise mode of antiviral action for many acridone derivatives is still under investigation, but it is believed to be centered on the inhibition of nucleic acid synthesis.[13] Some compounds have been shown to inhibit viral RNA synthesis, and their effect can be partially reversed by the addition of exogenous guanosine, suggesting an interference with the GTP pool.[14]
dot digraph "General_SAR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
subgraph "cluster_workflow" { label="Structure-Activity Relationship (SAR) Workflow"; bgcolor="#F1F3F4"; fontcolor="#202124";
} } . Caption: General workflow for a structure-activity relationship study.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted acridinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Topoisomerase I Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, Topoisomerase I, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form in the presence of the test compound.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Cells are treated with the acridinone derivative for a specific time, followed by lysis to extract total proteins.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The band intensities are quantified, and the level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.[15][16][17][18]
In Vitro Antimalarial Assay (P. falciparum)
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human erythrocytes in a suitable medium.
-
Drug Treatment: The parasitized erythrocytes are incubated with various concentrations of the acridinone derivatives.
-
Growth Inhibition Assessment: After a defined incubation period, parasite growth is assessed using various methods, such as:
-
Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia.
-
Fluorometric/Colorimetric Assays: Assays that measure parasite-specific enzymes (e.g., lactate dehydrogenase) or nucleic acid content are used to quantify parasite viability.
-
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
In Vitro Anti-trypanosomal Assay (T. cruzi)
-
Parasite and Cell Culture: Epimastigotes of T. cruzi are cultured in a specific medium. For assays with intracellular amastigotes, a suitable host cell line (e.g., L6 cells) is infected with trypomastigotes.
-
Compound Exposure: The parasites (epimastigotes or infected host cells) are exposed to different concentrations of the acridinone compounds.
-
Viability/Growth Measurement:
-
Epimastigotes: Growth is typically monitored by counting the parasites using a hemocytometer or by using a resazurin-based viability assay.
-
Amastigotes: The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using reporter gene-expressing parasites (e.g., β-galactosidase).[19]
-
-
IC50 Calculation: The IC50 values are determined from the concentration-response curves.
In Vitro Antiviral Assay (Virus Yield Reduction Assay)
-
Cell Culture and Infection: A monolayer of susceptible host cells (e.g., Vero cells) is infected with the virus (e.g., JUNV or DENV) at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the acridinone derivative.
-
Virus Yield Quantification: At the end of the viral replication cycle, the supernatant containing the progeny virus is harvested. The viral titer is then determined by a plaque assay or a quantitative PCR-based method.
-
EC50 Determination: The effective concentration 50 (EC50), which is the concentration of the compound that reduces the virus yield by 50%, is calculated.[10]
This guide highlights the significant progress made in understanding the structure-activity relationships of substituted acridinones. The presented data and methodologies provide a solid foundation for the future design and development of novel acridinone-based therapeutics with improved potency and selectivity against cancer, parasitic infections, and viral diseases.
References
- 1. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design and Synthesis of Acridine-Triazole and Acridine-Thiadiazole Derivatives and Their Inhibitory Effect against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 7. Antimalarial activity of new acridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and mode of action of acridine compounds against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of N-substituted acridones as antiviral agents against haemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Acridones as antiviral agents: synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Junin virus RNA synthesis by an antiviral acridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK1/2 phosphorylation assay [bio-protocol.org]
- 17. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. med.nyu.edu [med.nyu.edu]
A Comparative Guide to Acridinone Inhibitors: In Vitro Potency vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Acridinone and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their planar structure allows for intercalation into DNA, and various substitutions on the acridinone scaffold have led to the development of potent inhibitors targeting key cellular processes like DNA replication, cell cycle progression, and signal transduction. This guide provides an objective comparison of the in vitro potency and in vivo efficacy of selected acridinone inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for representative acridinone inhibitors, highlighting their performance in both laboratory-based assays and preclinical animal models.
Table 1: In Vitro Cytotoxicity of Acridinone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 8f (N10-substituted acridone-2-carboxamide) | MCF-7 (Breast) | MTT Assay | 4.72 | [1][2] |
| MDA-MB-231 (Breast) | MTT Assay | 5.53 | [1][2] | |
| Triazoloacridone (C-1305) | HL-60 (Leukemia) | Viability Assay | Potent (Concentration-dependent reduction in viable cells) | [3] |
| MCF-7 (Breast) | Viability Assay | Potent (Concentration-dependent reduction in viable cells) | [3] | |
| Imidazoacridinones | Murine and Human Malignant Cell Lines | Not Specified | Not Specified | [4] |
| Acridine-thiosemicarbazone Derivative (DL-08) | B16-F10 (Melanoma) | Not Specified | 14.79 | [5] |
Table 2: In Vitro Enzyme Inhibition by Acridinone Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 8f | AKT Kinase | Kinase Assay | 6.90 | [1][2] |
| Compound 7f | AKT Kinase | Kinase Assay | 5.38 | [1][2] |
| Triazoloacridone (C-1305) | Topoisomerase II | Not Specified | Potent Inhibitor | [3] |
| Acridine-thiosemicarbazone Derivative (DL-01) | Topoisomerase IIα | Relaxation Assay | 77% inhibition at 100 µM | [5] |
| Acridine-thiosemicarbazone Derivative (DL-07) | Topoisomerase IIα | Relaxation Assay | 74% inhibition at 100 µM | [5] |
| Acridine-thiosemicarbazone Derivative (DL-08) | Topoisomerase IIα | Relaxation Assay | 79% inhibition at 100 µM | [5] |
Table 3: In Vivo Antitumor Efficacy of Acridinone Derivatives
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Triazoloacridone (C-1305) | Not Specified | Various Tumors | Not Specified | Potent cytostatic activity | [3] |
| Imidazoacridinones | Mouse | Breast and Colon Adenocarcinomas | Not Specified | Considerable antitumor activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the acridinone inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The background absorbance at 630 nm is subtracted.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[10][11][12][13][14]
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are typically used as they can accept human tumor xenografts.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: The acridinone inhibitor is administered to the treatment group via a specific route (e.g., intraperitoneal, oral gavage) and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the percentage of tumor growth inhibition, calculated by comparing the average tumor volume in the treated group to the control group. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Data Analysis: At the end of the study, tumors are excised and weighed. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Signaling Pathways and Mechanisms of Action
Acridinone inhibitors exert their anticancer effects through various mechanisms, primarily by targeting DNA and critical signaling pathways that regulate cell survival and proliferation.
Topoisomerase II Inhibition
Many acridinone derivatives function as topoisomerase II inhibitors.[3][15][16] Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription. By intercalating into the DNA or binding to the enzyme-DNA complex, these inhibitors stabilize the cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[17][18][19][20] Aberrant activation of this pathway is a hallmark of many cancers. Certain acridinone derivatives have been shown to inhibit key components of this pathway, such as AKT kinase.[1][2] By blocking this pro-survival signaling, these inhibitors can induce apoptosis in cancer cells.
Induction of Apoptosis
Ultimately, the anticancer activity of many acridinone inhibitors converges on the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage caused by topoisomerase II inhibition often activates the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Conclusion
Acridinone derivatives represent a versatile scaffold for the development of novel anticancer agents. The presented data illustrates that potent in vitro activity against cancer cell lines and specific molecular targets can translate into significant in vivo antitumor efficacy. However, the correlation is not always direct, and factors such as pharmacokinetics and drug metabolism play a crucial role in the overall performance of these compounds in a complex biological system. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and optimize this promising class of inhibitors. Future studies should focus on comprehensive structure-activity relationship analyses to enhance both the potency and the drug-like properties of acridinone derivatives for clinical translation.
References
- 1. Evaluation of N 10 -substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoloacridone C-1305 abrogates the restriction checkpoint in cells lacking functional p53 and promotes their accumulation in the G2/M phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoacridinone-dependent lysosomal photodestruction: a pharmacological Trojan horse approach to eradicate multidrug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acridine-derivatives-as-inhibitors-poisons-of-topoisomerase-ii - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Decoding the Kinase Cross-Reactivity of Acridone Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific experimental data on the kinase cross-reactivity of 2,7-dimethoxyacridinone remains unavailable in current scientific literature, the broader family of acridone derivatives has been the subject of numerous kinase inhibition studies. This guide provides a comparative analysis of the known cross-reactivity of various acridone analogues against a panel of kinases. The data presented herein, collated from multiple studies, offers valuable insights into the potential kinase inhibitory profile of the acridone scaffold, which may inform the investigation of 2,7-dimethoxyacridinone and other related compounds. It is important to note that 2,7-dimethoxyacridinone is recognized as a synthetic intermediate in the development of acridine-based inhibitors targeting Haspin and DYRK2 kinases, suggesting its relevance within this class of compounds.
Introduction
The acridone core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities. A significant area of investigation for acridone derivatives has been their potential as protein kinase inhibitors. Understanding the cross-reactivity of these compounds is crucial for assessing their selectivity and potential off-target effects, which are critical considerations in drug discovery and development. This guide summarizes the available quantitative data on the inhibition of various kinases by different acridone derivatives, details the experimental methodologies used to obtain this data, and provides visual representations of a key signaling pathway and a typical experimental workflow.
Comparative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several acridone derivatives against a range of protein kinases. This data is compiled from various independent studies and is intended to provide a comparative overview of the kinase inhibitory potential of the acridone scaffold.
| Acridone Derivative | Target Kinase | IC50 (µM) | Reference |
| Acrifoline | DYRK1A | 0.075 | [1] |
| CLK1 | 0.17 | [1] | |
| GSK3 | 2 | [1] | |
| CDK1 | 5.3 | [1] | |
| CDK5 | 9 | [1] | |
| Atalaphyllidine | DYRK1A | 2.2 | [1] |
| Chlorospermine B | DYRK1A | 5.7 | [1] |
| CLK1 | 7 | [1] | |
| Acridinyl-thiazolino derivative (4o) | CDK1 | 8.5 | |
| Acridone-pyrimidine hybrid (3a-3c) | AKT | <0.01 | |
| Various 2-methylacridone derivatives | MARK4 | High inhibitory activity |
Note: The specific structures of the tested acridone derivatives can be found in the cited literature. "High inhibitory activity" indicates that the source reported significant inhibition without specifying a precise IC50 value.
Experimental Protocols
The data presented in this guide were generated using various in vitro kinase inhibition assays. Below are detailed methodologies for two common types of assays employed in kinase inhibitor profiling.
Radiometric Kinase Assay (e.g., for DYRK1A, CDK1, CDK5, GSK3)
This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Materials:
-
Kinase of interest (e.g., recombinant human DYRK1A)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (acridone derivatives) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound (acridone derivative) at various concentrations. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The substrate peptide binds to the paper, while the free ATP does not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (e.g., LanthaScreen® Assay)
This homogeneous assay format detects kinase activity by measuring the FRET between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer on the substrate.
Materials:
-
Kinase of interest
-
Fluorescein-labeled kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (acridone derivatives) dissolved in DMSO
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
TR-FRET compatible microplate reader
Procedure:
-
In a microplate well, combine the kinase, the fluorescein-labeled substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).
-
The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
Visualizations
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 of a compound against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Signaling Pathway: The PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Several acridone derivatives have shown inhibitory activity against AKT, a key kinase in this pathway.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory point of acridone derivatives.
Conclusion
While direct experimental evidence for the kinase cross-reactivity of 2,7-dimethoxyacridinone is currently lacking, the broader class of acridone derivatives has demonstrated inhibitory activity against a range of kinases, including members of the CDK, DYRK, and AKT families. The compiled data suggest that the acridone scaffold is a versatile starting point for the design of kinase inhibitors. Researchers investigating 2,7-dimethoxyacridinone or related analogues should consider performing comprehensive kinase profiling to determine their specific selectivity and off-target effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for such investigations.
References
The Researcher's Dilemma: Synthesizing vs. Purchasing 2,7-Dimethoxyacridin-9(10H)-one
For researchers and drug development professionals, the decision to synthesize a compound in-house versus purchasing it from a commercial supplier is a critical one, balancing cost, time, and the need for quality control. This guide provides a comprehensive cost-benefit analysis of these two approaches for obtaining 2,7-Dimethoxyacridin-9(10H)-one, a heterocyclic compound of interest in medicinal chemistry.
Executive Summary
The primary advantage of purchasing this compound is the immediate availability of a quality-controlled product, saving significant time and labor. However, the cost per gram can be substantial, particularly for larger quantities. In-house synthesis, while requiring a greater initial investment in time and resources, offers a potentially more cost-effective solution for large-scale needs and provides greater control over product purity and characterization. This guide presents a detailed breakdown of the costs associated with a plausible two-step synthesis route and compares it with the estimated cost of purchasing the compound. Detailed experimental protocols for both the synthesis and analytical verification are also provided to aid in this decision-making process.
Cost Comparison: Synthesis vs. Purchase
The following table summarizes the estimated costs for synthesizing one gram of this compound versus purchasing it from a commercial supplier.
| Cost Analysis | In-House Synthesis (per gram) | Commercial Purchase (per gram) |
| Starting Materials & Reagents | ~$150 - $250 | Not Applicable |
| Solvents & Consumables | ~$20 - $40 | Not Applicable |
| Estimated Labor (8-12 hours) | ~$400 - $600 (at $50/hour) | Not Applicable |
| Equipment Amortization | Variable | Not Applicable |
| Total Estimated Cost | ~$570 - $890 | ~$500 - $1000+ (Inquire for quote) [1] |
| Lead Time | 2-3 days | 1-2 weeks |
In-House Synthesis: A Two-Step Approach
A plausible and efficient route for the synthesis of this compound involves an initial Ullmann condensation followed by an acid-catalyzed cyclization.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Ullmann Condensation for N-(4-methoxyphenyl)-2-amino-5-methoxybenzoic acid
-
To a round-bottom flask, add 2-bromo-5-methoxybenzoic acid (1 equivalent), 4-methoxyaniline (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140°C for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the crude intermediate.
-
Purify the intermediate by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to this compound
-
Add the dried N-(4-methoxyphenyl)-2-amino-5-methoxybenzoic acid to a flask containing polyphosphoric acid (PPA) or methanesulfonic acid.
-
Heat the mixture at 130-150°C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, carefully pour the hot mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Product Verification: Essential Analytical Experiments
Whether synthesized or purchased, it is crucial to verify the identity and purity of this compound. The following experimental workflow outlines the necessary analytical tests.
Caption: Experimental workflow for product verification.
Experimental Protocols: Analytical Verification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra on a 300 MHz or higher spectrometer.
-
Expected Results: The 1H NMR spectrum should show distinct signals for the aromatic protons and the two methoxy groups. The 13C NMR spectrum should display the corresponding signals for the carbon atoms in the acridone core and the methoxy groups.
2. Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Expected Results: The mass spectrum should exhibit a prominent molecular ion peak [M+H]+ at m/z 255.09, corresponding to the molecular weight of this compound (C15H13NO3).
3. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Develop a suitable HPLC method, typically using a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) or formic acid. Detection can be performed using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~365 nm).
-
Expected Results: A pure sample should show a single major peak, indicating a purity of >95%. The retention time can be used for future quality control.
Conclusion
The decision to synthesize or purchase this compound is multifaceted. For small-scale, exploratory studies where time is of the essence, purchasing from a reputable supplier is the more pragmatic choice. However, for larger-scale applications or when stringent control over purity and characterization is paramount, in-house synthesis, despite its initial challenges, becomes a more economically viable and scientifically sound option. This guide provides the foundational information to make an informed decision based on the specific needs and resources of your research program.
References
Safety Operating Guide
Safe Disposal of 2,7-Dimethoxyacridin-9(10H)-one: A Procedural Guide
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of 2,7-Dimethoxyacridin-9(10H)-one must be handled by a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as amber glass or a suitable plastic, and have a secure-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (120809-05-4), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
One common method of disposal for acridine compounds is incineration after dissolution in a combustible solvent.[1] This should only be performed by a qualified disposal facility.
-
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate:
-
Evacuate the immediate area of the spill.
-
Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
-
Containment:
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
-
Collection:
-
Place all contaminated materials, including the absorbent and any cleaning supplies, into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All cleaning materials should also be disposed of as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,7-Dimethoxyacridin-9(10H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,7-Dimethoxyacridin-9(10H)-one. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A lab coat or chemical-resistant coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working in a poorly ventilated area. | Prevents inhalation of potentially irritating airborne particles.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to prevent contamination and accidental exposure.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring or weighing the compound.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly with soap and water after handling.[2][3]
-
Spill Management: In case of a spill, prevent dust from spreading.[2] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4] Avoid letting the chemical enter the environment.[3][4]
Storage Protocol:
-
Container: Store the compound in a tightly sealed, clearly labeled container.[2][3]
-
Environment: Keep the container in a cool, dry, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][3]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Disposal Protocol:
-
Waste Classification: This material should be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Do not dispose of it in the regular trash or pour it down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
